Product packaging for 4-Coumaric acid(Cat. No.:CAS No. 7400-08-0)

4-Coumaric acid

Cat. No.: B130019
CAS No.: 7400-08-0
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-UHFFFAOYSA-N
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Description

p-Coumaric acid is a widely studied hydroxycinnamic acid, a phenolic compound naturally present in many fruits, vegetables, and cereals. This high-purity compound is of significant interest for multiple fields of scientific research due to its diverse bioactivities and well-investigated mechanisms of action. In microbiological research, p-coumaric acid demonstrates effective antibacterial properties against a spectrum of Gram-positive and Gram-negative pathogens. Studies have established that its mechanism involves a dual damage approach: it disrupts bacterial membrane integrity, leading to increased permeability and the leakage of vital intracellular components like ATP, and it can also bind to bacterial genomic DNA, thereby inhibiting essential cellular functions . In dermatological and cosmetic science, p-coumaric acid is investigated for its potent antimelanogenic (skin-lightening) properties. Its structural similarity to L-tyrosine, the natural substrate of tyrosinase, allows it to act as a competitive inhibitor of this key enzyme in the melanin biosynthesis pathway . Research indicates it may be a more potent inhibitor of human tyrosinase than other well-known agents like arbutin and kojic acid, effectively reducing melanin synthesis in human epidermal melanocytes and reconstituted skin models . Furthermore, p-coumaric acid is a prominent subject of study for its powerful antioxidant and anti-inflammatory activities. Its scavenging properties against free radicals and reactive oxygen species (ROS) make it a compelling compound for research into mitigating oxidative stress, which is implicated in a variety of chronic diseases . Additional research areas explore its potential anti-cancer, anti-diabetic, and chemoprotective effects . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B130019 4-Coumaric acid CAS No. 7400-08-0

Properties

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50940-26-6
Details Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50940-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6064660
Record name p-Hydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-08-0
Record name p-Coumaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7400-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of P Coumaric Acid

Shikimate Pathway as a Biosynthetic Precursor

The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org This initial reaction forms 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.org

Through a series of seven enzymatic reactions, DAHP is converted to chorismate, the final product of the shikimate pathway. frontiersin.orgresearchgate.net Chorismate stands at a critical branch point, serving as the precursor for the synthesis of phenylalanine and tyrosine, which are the primary building blocks for p-Coumaric acid. frontiersin.orgnih.gov The conversion of chorismate to prephenate, catalyzed by chorismate mutase, is the first committed step towards the biosynthesis of phenylalanine and tyrosine. frontiersin.orgnih.gov Prephenate is, therefore, a key intermediate linking the shikimate pathway to the phenylpropanoid pathway, where p-Coumaric acid is ultimately formed. researchgate.net

The shikimate pathway is a highly regulated process, with the first enzyme, DAHP synthase, often being subject to feedback inhibition by the aromatic amino acids. nih.gov This regulation ensures a controlled flow of carbon into the pathway, balancing the needs for primary and secondary metabolism.

Key Intermediates in the Shikimate Pathway Leading to Phenylalanine and Tyrosine
Phosphoenolpyruvate (PEP)
Erythrose-4-phosphate (E4P)
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
3-dehydroquinate (DHQ)
3-dehydroshikimate (DHS)
Shikimate
Shikimate-3-phosphate (S3P)
5-enolpyruvylshikimate-3-phosphate (EPSP)
Chorismate
Prephenate
Phenylalanine
Tyrosine

Phenylalanine and Tyrosine as Primary Metabolic Intermediates

The aromatic amino acids L-phenylalanine and L-tyrosine, derived from the shikimate pathway, are the direct precursors for the biosynthesis of p-Coumaric acid through the general phenylpropanoid pathway. researchgate.netjmb.or.kr This conversion is primarily mediated by a sequence of two key enzymatic reactions.

The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL is a crucial enzyme that channels the flow of carbon from primary metabolism (aromatic amino acids) into the vast network of secondary phenylpropanoid metabolism. The activity of PAL is often a key regulatory point in the biosynthesis of phenylpropanoids, including p-Coumaric acid.

Following the formation of trans-cinnamic acid, the next step is its hydroxylation at the C4 position of the aromatic ring to yield p-Coumaric acid (4-hydroxycinnamic acid). This reaction is catalyzed by Cinnamate (B1238496) 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. C4H plays a pivotal role in determining the structure of the resulting phenylpropanoid, as the introduction of the hydroxyl group is a prerequisite for the synthesis of a wide array of downstream compounds, including flavonoids, lignins, and stilbenes.

In some organisms, an alternative, more direct pathway to p-Coumaric acid exists that utilizes L-tyrosine as the substrate. This pathway is catalyzed by the enzyme Tyrosine Ammonia-Lyase (TAL), which directly deaminates L-tyrosine to produce p-Coumaric acid in a single step. This bypasses the two-step conversion from L-phenylalanine involving PAL and C4H. The presence and activity of TAL can vary significantly between different species and even within different tissues of the same organism, providing an alternative route for p-Coumaric acid biosynthesis.

Function of Cinnamate 4-Hydroxylase (C4H) in p-Coumaric Acid Synthesis

Alternative Biosynthetic Routes

While the PAL/C4H and TAL pathways are the most well-established routes for p-Coumaric acid biosynthesis, research has indicated the potential for other, less common pathways.

An alternative, non-canonical pathway for the deamination of aromatic amino acids has been proposed, involving a diazotization-dependent mechanism. While not a primary route for p-Coumaric acid synthesis in most organisms, this pathway represents a potential alternative under specific physiological conditions or in certain microorganisms. This route would involve the conversion of the amino group of phenylalanine or tyrosine into a diazonium salt, which is subsequently replaced by a hydroxyl group, leading to the formation of the corresponding hydroxycinnamic acid. However, the physiological relevance and prevalence of this pathway for p-Coumaric acid production in nature are not as well-characterized as the canonical enzymatic routes.

Engineered Microbial Biosynthesis Strategies

The production of p-coumaric acid through microbial fermentation is a promising alternative to extraction from plant sources and chemical synthesis. nih.gov Metabolic engineering strategies have been employed in various microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to establish and optimize biosynthetic pathways for p--coumaric acid production from simple carbon sources like glucose or xylose. nih.govresearchgate.net

Two main biosynthetic routes are targeted for engineering: the L-phenylalanine-dependent pathway and the L-tyrosine-dependent pathway. frontiersin.org

L-phenylalanine-dependent pathway: This route involves the deamination of L-phenylalanine to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL). Subsequently, cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid. This process requires a cytochrome P450 reductase (CPR) as a redox partner. frontiersin.orgnih.gov

L-tyrosine-dependent pathway: This is a more direct route where tyrosine ammonia lyase (TAL) catalyzes the deamination of L-tyrosine directly to p-coumaric acid. frontiersin.org

Key metabolic engineering strategies focus on several aspects:

Enhancing Precursor Supply: The central carbon metabolism is engineered to channel more flux towards the aromatic amino acid precursors, L-phenylalanine and L-tyrosine. This often involves overexpressing key enzymes in the shikimate pathway, such as feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase. nih.govchalmers.segumed.edu.pl In S. cerevisiae, overexpressing shikimate kinase has been identified as a crucial step to increase the flux towards aromatic amino acids. nih.govchalmers.segumed.edu.pl

Introducing and Optimizing Heterologous Pathways: Genes encoding PAL, C4H, CPR, and TAL from various plant and microbial sources are introduced into the host organism. frontiersin.orgnih.gov Enzyme selection and engineering are critical, as the efficiency of these enzymes can be a bottleneck. For instance, researchers have screened numerous PAL and TAL enzymes to find those with the highest activity in the chosen microbial host. frontiersin.org In E. coli, the performance of the plant-derived C4H/CPR system has been a significant challenge due to the membrane-bound nature of these enzymes. Strategies to overcome this include N-terminal modifications and creating fusion proteins to improve soluble expression and activity. nih.govmdpi.com

Reducing Competing Pathways: To maximize the carbon flow towards p-coumaric acid, competing metabolic pathways are often deleted or downregulated. For example, in S. cerevisiae, knocking out phenylpyruvate decarboxylase and pyruvate (B1213749) decarboxylase has been shown to reduce by-product formation. nih.govchalmers.se Similarly, in E. coli, pathways leading to acetic acid formation have been eliminated to improve cell growth and product titer. nih.gov

Cofactor Engineering: The C4H-catalyzed reaction requires NADPH as a cofactor. nih.gov Engineering the host's metabolism to increase the intracellular availability of NADPH has proven effective in boosting p-coumaric acid production. nih.govnih.govmdpi.com This can be achieved by overexpressing genes in the pentose phosphate pathway, for example. nih.gov

These combined strategies have led to significant improvements in p-coumaric acid titers in both E. coli and S. cerevisiae.

Table 1: Engineered Microbial Production of p-Coumaric Acid

Microorganism Key Engineering Strategies Precursor(s) Titer Reference
Escherichia coli Overexpression of PAL, C4H, and CPR; elimination of acetic acid pathways; enhancement of NADPH pool. L-phenylalanine 1.5 g/L nih.gov
Escherichia coli N-terminal modification of C4H; overexpression of ppnk to increase NADPH. L-phenylalanine 3.09 g/L nih.gov
Saccharomyces cerevisiae Knockout of by-product pathways (ARO10, PDC5); overexpression of feedback-resistant DAHP synthase and chorismate mutase; overexpression of TAL and shikimate kinase. Glucose 1.93 g/L nih.govchalmers.segumed.edu.pl
Saccharomyces cerevisiae Metabolic engineering and systems biology approach. Xylose 242 mg/L researchgate.net

Conjugation and Derivatization within Biological Systems

In nature, particularly in plants, p-coumaric acid rarely exists in its free form. mdpi.comnih.govresearchgate.net It is typically found as a conjugate, esterified or amidated to a wide array of other molecules. mdpi.comnih.govresearchgate.net These conjugation and derivatization processes are crucial for the storage, transport, and function of p-coumaric acid within the plant, and they significantly influence its chemical properties and biological activities. mdpi.comresearchgate.netnih.gov

Formation of p-Coumaroyl Amides

p-Coumaric acid can form amide linkages with various amines, including amino acids and polyamines, creating a class of compounds known as phenolamides or hydroxycinnamic acid amides (HCAAs). mdpi.comnih.govresearchgate.net The formation of these amides involves the activation of p-coumaric acid to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. mdpi.comnih.gov This activated form can then react with the amino group of an acceptor molecule. mdpi.com

Examples of naturally occurring p-coumaroyl amides include conjugates with:

Amino Acids: Such as tyrosine, aspartate, glutamate, and tryptophan. mdpi.com

Polyamines: Such as agmatine, putrescine, and spermidine. mdpi.comresearchgate.net p-Coumaroylagmatine is a well-studied example, and its biosynthesis serves as a reference pathway for many phenolamides. mdpi.comresearchgate.net

Arylmonoamines: Such as tyramine (B21549) and octopamine. frontiersin.orgoup.com

The accumulation of these amides is often associated with plant development and defense responses against pathogens and insects. mdpi.comnih.govfrontiersin.org

Conjugation with Mono-, Oligo- and Polysaccharides, Alkyl Alcohols, Organic Acids, Amines, and Lignin (B12514952)

Beyond amides, p-coumaric acid forms ester or ether linkages with a diverse range of molecules. mdpi.comnih.gov

Saccharides: It can be esterified to monosaccharides (like glucose), oligosaccharides, and polysaccharides. researchgate.netnih.govwur.nlresearchgate.net In grasses, for instance, p-coumaric acid is commonly found ester-linked to the arabinosyl side chains of arabinoxylans, a major component of the plant cell wall. wur.nlwhiterose.ac.uk

Alkyl Alcohols: Esterification can occur with long-chain alkyl alcohols. nih.govresearchgate.net

Organic Acids: p-Coumaric acid can be esterified to organic acids like quinic acid (forming coumaroylquinic acids) and tartaric acid. nih.govmdpi.com

Amines: As discussed, conjugation with amines forms amides. mdpi.comnih.gov Water-soluble conjugates are typically formed with smaller molecules like amines and monosaccharides. nih.gov

Lignin: p-Coumaric acid is a significant component of the lignin polymer in the cell walls of grasses. researchgate.netwhiterose.ac.uk It is ester-linked to the monolignol units (primarily sinapyl alcohol) of the lignin polymer. frontiersin.org This incorporation is thought to happen during lignification.

These various conjugates can be broadly categorized as water-soluble or water-insoluble. Water-soluble forms often involve conjugation with small molecules like alcohols, amines, and monosaccharides, while insoluble forms arise from esterification or etherification to large polymers like lignin and polysaccharides. nih.govresearchgate.net

Table 2: Examples of p-Coumaric Acid Conjugates in Biological Systems

Conjugate Class Molecule(s) Conjugated to p-Coumaric Acid Type of Linkage Biological Source/Context Reference
Amides Amino acids (tyrosine, aspartate, etc.), Polyamines (agmatine, putrescine), Arylmonoamines (tyramine) Amide Plants (defense, development) mdpi.comnih.govfrontiersin.org
Esters Monosaccharides (glucose, arabinose), Polysaccharides (arabinoxylans), Organic Acids (quinic acid, tartaric acid) Ester Plant cell walls, vacuoles wur.nlwhiterose.ac.ukmdpi.com

| Lignin Conjugates | Monolignols (sinapyl alcohol) | Ester | Grass cell walls | whiterose.ac.ukfrontiersin.org |

Role of Acyltransferases in Conjugate Formation

The formation of p-coumaric acid conjugates, particularly esters and amides, is catalyzed by a large and diverse family of enzymes known as acyltransferases. mdpi.com Specifically, many of these enzymes belong to the BAHD family of acyl-CoA-dependent acyltransferases, named after the first four characterized members: BEAT, AHCT, HCBT, and DAT. oup.com

These enzymes utilize an activated acyl donor, typically p-coumaroyl-CoA, and transfer the p-coumaroyl group to a specific acceptor molecule (the substrate). mdpi.comnih.gov For example:

Agmatine coumaroyl transferase (ACT) catalyzes the transfer of the coumaroyl group from p-coumaroyl-CoA to agmatine, forming p-coumaroylagmatine. mdpi.com This enzyme has been studied in detail in barley and wheat. mdpi.com

Hydroxycinnamoyl-CoA:tyramine N-hydroxycinnamoyltransferase (THT) is responsible for synthesizing p-coumaroyltyramine from p-coumaroyl-CoA and tyramine. nih.govfrontiersin.org

Other BAHD acyltransferases are involved in the esterification of p-coumaroyl-CoA to the arabinosyl units of arabinoxylans in grass cell walls. whiterose.ac.ukfrontiersin.org For instance, OsAT10 in rice has been identified as a p-coumaroyl-CoA transferase that modifies glucuronoarabinoxylan. oup.comwhiterose.ac.uk

The specificity of these acyltransferases for both the acyl donor (p-coumaroyl-CoA) and the acceptor molecule determines the specific type of conjugate formed. mdpi.com The expression levels and activities of these enzymes control the amount and type of p-coumaric acid conjugates found in different plant tissues and in response to various developmental or environmental cues. mdpi.comresearchgate.net

Pharmacokinetics and Bioavailability of P Coumaric Acid

Absorption Mechanisms and Sites

The absorption of p-coumaric acid is a complex process influenced by its chemical form and the location within the gastrointestinal tract. encyclopedia.pubmdpi.com It has been shown to be absorbed throughout the gastrointestinal tract, including the stomach, jejunum, ileum, and colon. mdpi.comspandidos-publications.com In addition to passive diffusion, its absorption across the brush-border membrane of the jejunum is also facilitated by a sodium-dependent transport process and a proton-coupled monocarboxylic acid transporter (MCT). nih.gov

Absorption Rates in Different Gastrointestinal Tract Segments

Research in rat models has demonstrated that p-coumaric acid can be absorbed from various segments of the gastrointestinal tract. mdpi.comspandidos-publications.com Notably, the jejunum has been identified as the site with the highest absorption rate for this compound. encyclopedia.pubspandidos-publications.comnih.gov One study observed that after oral administration, p-coumaric acid was rapidly absorbed, reaching its maximum concentration in the portal vein just 10 minutes after dosing. acs.org

Comparison of Free vs. Conjugated p-Coumaric Acid Absorption

The form in which p-coumaric acid is ingested significantly impacts its absorption. The free form of p-coumaric acid is readily and quickly absorbed in the upper gastrointestinal tract. encyclopedia.pubmdpi.com In contrast, conjugated forms of p-coumaric acid, which are often bound to other molecules like sugars or lignins, exhibit much slower and reduced absorption in the upper gastrointestinal tract. mdpi.comnih.gov These conjugated forms are more likely to reach the colon, where they can be hydrolyzed by gut microbiota before potential absorption. researchgate.net While conjugated forms may have lower absorption rates, some studies suggest they could possess enhanced biological activity. nih.gov

Distribution Studies

Once absorbed, p-coumaric acid is distributed throughout the body. Following oral administration, it has been detected in various tissues and fluids, including plasma, kidneys, liver, and bile. cambridge.orgub.edu Studies in rats have shown that after being absorbed, p-coumaric acid can be found in the kidneys and is also excreted in its original form. cambridge.org The distribution of p-coumaric acid is closely linked to its metabolism, which primarily occurs in the gastrointestinal tract, liver, and kidneys. nih.gov

Metabolic Transformations and Metabolites

After absorption, p-coumaric acid undergoes extensive metabolic transformations, a process critical for its potential biological effects and elimination from the body. nih.gov This first-pass metabolism significantly influences its bioavailability. nih.gov The primary metabolic reactions include conjugation with glucuronic acid, sulfate (B86663), and methylation. encyclopedia.pubnih.gov

In human studies, after the consumption of beer containing p-coumaric acid, it was found in plasma in both non-conjugated and conjugated forms in roughly equal measure. capes.gov.br The main metabolites identified are glucuronide and sulfate conjugates. encyclopedia.pubnih.govcapes.gov.br

Role of Gut Microbiota in Metabolism

The gut microbiota plays a crucial role in the metabolism of p-coumaric acid, particularly the conjugated forms that reach the colon. researchgate.netnih.gov Intestinal microbes can liberate p-coumaric acid from its bound forms through the action of enzymes like cinnamoyl esterases. researchgate.netmdpi.com Furthermore, the gut microbiota can transform p-coumaric acid into various other metabolites. rsc.org For instance, some bacteria can convert it to 4-vinylphenol (B1222589) and subsequently to 4-ethylphenol. researchgate.net Other identified microbial metabolites include 4-hydroxybenzoic acid, caffeic acid, and protocatechuic acid. nih.govresearchgate.net Interestingly, certain gut bacteria like Lactobacillus have been shown to be negatively correlated with the levels of trans-p-coumaric acid, suggesting their involvement in its metabolism. frontiersin.org The metabolites produced by the gut microbiota can have different biological activities and absorption rates compared to the parent compound. nih.gov

Enzymatic Biotransformations (e.g., Hydrolysis, Glucuronidation, Sulfonation, Methylation)

The biotransformation of p-coumaric acid involves several key enzymatic reactions. nih.gov

Hydrolysis: Esterases, particularly those from gut microbiota, are responsible for hydrolyzing conjugated forms of p-coumaric acid, releasing the free form for absorption. encyclopedia.pubnih.gov

Glucuronidation: This process, catalyzed by uridine-5′-diphosphate-glucuronosyltransferases (UGTs), attaches a glucuronic acid molecule to p-coumaric acid. ub.edunih.gov This is a major metabolic pathway occurring in the enterocytes and the liver. nih.gov

Sulfonation: Sulfotransferases (SULTs) catalyze the addition of a sulfate group to p-coumaric acid, another significant conjugation reaction that takes place in the liver and gastrointestinal tract. ub.edunih.gov In some instances, sulfation may be a more preferred metabolic pathway than glucuronidation in the liver. nih.gov

Methylation: Catechol-O-methyltransferases (COMTs) are involved in the methylation of p-coumaric acid. ub.edunih.gov

These enzymatic transformations result in the formation of various metabolites, such as p-coumaric acid glucuronide, p-coumaric acid sulfate, and sulfoglucuronide, which is a diconjugate with both sulfate and glucuronic acid. encyclopedia.pubnih.gov While p-coumaric acid itself is relatively stable, trace amounts of its glucuronidated, methylated, and sulfated forms have been observed. nih.gov

Observed Plasma Metabolites

Following the ingestion of p-coumaric acid, it undergoes significant metabolism, resulting in various metabolites being detected in plasma. The primary metabolic pathways include phase II conjugation reactions such as sulfation and glucuronidation, as well as reduction of the side chain. mdpi.comencyclopedia.pub

In humans, after consumption of foods containing p-coumaric acid, both non-conjugated (free) and conjugated forms are found in the plasma. nih.gov Specifically, p-coumaric acid can be present in plasma equally as non-conjugated and conjugated forms. nih.gov The main conjugates are glucuronides and sulfates. mdpi.comnih.gov One study identified p-coumaric acid sulfate as an endogenous phenolic acid metabolite. hmdb.ca

In animal studies, particularly in rats, a range of metabolites has been observed. After oral administration, absorbed p-coumaric acid undergoes conjugation in the liver to form glucuronide, sulfate, and sulfoglucuronide conjugates. mdpi.comencyclopedia.pub Some studies in rats have indicated that p-coumaric acid primarily undergoes sulfation and not glucuronidation. oup.com Additionally, microbially-derived metabolites such as m-dihydrocoumaric acid and dihydrocoumaric acid-O-sulfate have been detected in rat plasma. mdpi.comencyclopedia.pub

The specific metabolites and their concentrations can vary depending on the source of p-coumaric acid and the individual's metabolism. For instance, after the consumption of cocoa powder, microbial phenolic acids, including metabolites of p-coumaric acid, are excreted in the urine. phenol-explorer.eu

Excretion Pathways and Rates

The primary route of excretion for p-coumaric acid and its metabolites is through the urine. nih.govnih.gov Studies in rats have shown that a significant portion of ingested p-coumaric acid is excreted in the urine within a relatively short period. nih.govnih.gov

In one study with non-fasted rats, the total urinary excretion of p-coumaric acid was 54.1% of the administered dose within 48 hours. nih.govnih.gov The majority of this excretion occurred within the first 6 hours. nih.gov Of the total amount excreted, a significant portion consists of conjugated forms. In the same study, p-coumaric acid conjugates accounted for 68% of the total excreted amount in the urine. nih.govnih.gov

Another study in rats reported a much lower urinary excretion of the original form of p-coumaric acid, with only 1.90% of the dose recovered in urine after 24 hours. cambridge.orgnih.gov This study also noted that p-coumaric acid was not detected in the feces, suggesting it is well-absorbed. cambridge.orgnih.gov However, other research in pigs has indicated that a portion of bound p-coumaric acid can be excreted in the feces. illinois.edu Specifically, the disappearance of free coumaric acid was high (over 85%), while the disappearance of the bound form was less than 50%. illinois.edu This suggests that the form of p-coumaric acid (free vs. bound) influences its excretion pathway.

Fecal excretion of lipids has been shown to increase in mice treated with p-coumaric acid, which may indirectly relate to its metabolism and excretion. nih.govrsc.org

Pharmacokinetic Modeling Approaches

Two-Compartment Open Model Analysis

The pharmacokinetics of p-coumaric acid have been described using a two-compartment open model. ingentaconnect.comcambridge.org This model conceptualizes the body as consisting of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). abdn.ac.ukufl.eduslideshare.net Following administration, the drug distributes from the central to the peripheral compartment and is eliminated from the central compartment. abdn.ac.ukufl.edu

A study involving the intraperitoneal administration of a Baihuasheshecao injection containing p-coumaric acid in rats found that the concentration-time curve of p-coumaric acid fit a two-compartment open model. ingentaconnect.com This indicates an initial rapid distribution phase followed by a slower elimination phase. abdn.ac.uk

Pharmacokinetic Parameter Estimation (e.g., Tmax, Cmax, AUC, T1/2)

Several studies have estimated the key pharmacokinetic parameters of p-coumaric acid in both humans and animals. These parameters provide insights into the rate and extent of absorption and elimination.

Tmax (Time to Maximum Concentration): This parameter indicates how quickly the maximum plasma concentration is reached. In humans, after oral administration of a product containing p-coumaric acid, the Tmax was found to be 0.50 ± 0.35 hours. nih.gov In rats, Tmax values have been reported to be around 6.19 ± 0.99 minutes after intraperitoneal injection and as fast as 3.72 minutes after oral administration in another study. ingentaconnect.comresearchgate.net

Cmax (Maximum Plasma Concentration): This is the peak plasma concentration achieved after administration. In a human study, the Cmax was 21.95 ± 11.36 ng/mL. nih.gov In rats, Cmax values have been reported as 3.27 ± 1.46 µg/mL after intraperitoneal injection and 550 ± 33 nmol/L after oral administration. ingentaconnect.comnih.gov

AUC (Area Under the Curve): This parameter reflects the total systemic exposure to the drug over time. In humans, the AUCinf (AUC extrapolated to infinity) was 20.82 ± 1.63 ng·h/mL. nih.gov In rats, the AUC was reported as 124.3 ± 62.8 µg·min·mL-1 after intraperitoneal injection. ingentaconnect.com

T1/2 (Half-life): This is the time it takes for the plasma concentration to decrease by half. In the human study, the elimination half-life (T1/2) was 0.9 ± 0.5 hours. nih.gov In rats, different half-lives corresponding to the different phases of the two-compartment model have been reported: T1/2α (distribution half-life) of 33.83 ± 8.52 minutes and T1/2β (elimination half-life) of 2.78 ± 0.58 minutes. ingentaconnect.com

The following table summarizes the pharmacokinetic parameters of p-coumaric acid from various studies.

ParameterValueSpeciesRoute of AdministrationSource
Tmax 0.50 ± 0.35 hHumanOral nih.gov
6.19 ± 0.99 minRatIntraperitoneal ingentaconnect.com
Cmax 21.95 ± 11.36 ng/mLHumanOral nih.gov
3.27 ± 1.46 µg/mLRatIntraperitoneal ingentaconnect.com
550 ± 33 nmol/LRatOral nih.gov
AUC 20.82 ± 1.63 ng·h/mL (AUCinf)HumanOral nih.gov
124.3 ± 62.8 µg·min·mL-1RatIntraperitoneal ingentaconnect.com
T1/2 0.9 ± 0.5 hHumanOral nih.gov
33.83 ± 8.52 min (T1/2α)RatIntraperitoneal ingentaconnect.com
2.78 ± 0.58 min (T1/2β)RatIntraperitoneal ingentaconnect.com

Factors Influencing Bioavailability

The bioavailability of p-coumaric acid is influenced by several factors, including its chemical form (free or conjugated), the food matrix in which it is consumed, and the activity of the gut microbiota. mdpi.comencyclopedia.pubnih.gov

Chemical Form: p-Coumaric acid exists in both free and conjugated forms in plants. researchgate.netresearchgate.net The free form of p-coumaric acid is readily and rapidly absorbed in the upper gastrointestinal tract. mdpi.comencyclopedia.pub In contrast, its conjugates, such as those bound to tartaric acid or polysaccharides, are absorbed to a much lesser extent and at a slower rate, with a larger proportion reaching the colon. mdpi.comencyclopedia.pubmdpi.comembrapa.br

Food Matrix: The food matrix can significantly affect the release and subsequent absorption of p-coumaric acid. mdpi.comencyclopedia.pubnih.govresearchgate.net For example, in cereals, a large portion of hydroxycinnamic acids are esterified to cell wall components, making them less bioavailable. encyclopedia.pub Food processing can also impact bioavailability. mdpi.comnih.gov The composition of the consumed food and physicochemical properties like pH and temperature can influence the release of p-coumaric acid from the food matrix. mdpi.comencyclopedia.pub

Gut Microbiota: The gut microbiota plays a crucial role in the metabolism and bioavailability of p-coumaric acid, particularly for its conjugated forms. mdpi.commehr.com.arnih.gov Intestinal microbes can produce enzymes, such as cinnamoyl esterases, that hydrolyze the ester bonds of conjugated p-coumaric acid, releasing the free form which can then be absorbed in the colon. mdpi.comnih.gov The gut microbiota can also further metabolize p-coumaric acid into other compounds, such as m-coumaric acid and various phenylpropionic and benzoic acid derivatives, which can then be absorbed. encyclopedia.pubmdpi.com The composition of an individual's gut microbiota can therefore lead to variations in the profile of absorbed metabolites. nih.gov

Biological Activities and Associated Mechanisms of Action

Antioxidant Mechanisms

p-Coumaric acid's reputation as a powerful antioxidant stems from its multifaceted approach to combating oxidative stress, a key contributor to numerous chronic diseases. mdpi.comresearchgate.netnih.gov Its antioxidant prowess is attributed to its ability to directly neutralize harmful free radicals and to modulate cellular pathways involved in oxidative stress.

Free Radical Scavenging Properties

The core of p-Coumaric acid's antioxidant activity lies in its chemical structure, specifically the presence of a phenyl hydroxyl group (-OH). nih.gov This functional group enables p-CA to donate a hydrogen atom or an electron to neutralize highly reactive and unstable free radicals, such as reactive oxygen species (ROS). nih.gov By doing so, it mitigates the damaging effects of these molecules on vital cellular components like DNA, proteins, and lipids. nih.govresearchgate.net This direct scavenging activity has been demonstrated in various experimental models, including its ability to protect against oxidative damage induced by high glucose and free fatty acids in endothelial cells and UV radiation in keratinocytes. nih.govmdpi.com In vitro studies have also confirmed its free radical scavenging capabilities. nih.gov

Modulation of Oxidative Stress Pathways

Beyond direct scavenging, p-Coumaric acid influences the intricate network of signaling pathways that govern the cellular response to oxidative stress. mdpi.comnih.govmdpi.comresearchgate.net It has been shown to effectively reduce oxidative stress by interfering with the formation of free radicals. mdpi.com This modulation helps to maintain cellular homeostasis and prevent the cascade of events leading to oxidative damage. For instance, p-CA has demonstrated protective effects against oxidative stress in various cell types, including lens epithelial cells exposed to hydrogen peroxide. mdpi.com

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., ARF/Nrf-2 pathway activation)

A significant aspect of p-Coumaric acid's antioxidant strategy is its ability to bolster the body's own defense systems. mdpi.com It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant gene expression. mdpi.comresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a protein called Keap1. researchgate.net Oxidative stress or the presence of compounds like p-CA can destabilize Keap1, allowing Nrf2 to translocate to the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence, which triggers the production of a suite of protective antioxidant enzymes. researchgate.net Studies have reported that p-CA enhances the production of these enzymes by activating the ARF/Nrf-2 pathway. mdpi.com

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many debilitating diseases. p-Coumaric acid has demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory mediators and signaling pathways. mdpi.commdpi.comresearchgate.netnih.govdovepress.comhilarispublisher.com

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

p-Coumaric acid has been shown to effectively reduce the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. researchgate.netdovepress.com Notably, it can decrease the expression of potent inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comresearchgate.net In a study involving rats with lipopolysaccharide (LPS)-induced sepsis, p-CA, particularly in combination with ellagic acid, reduced the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the lungs and liver. mdpi.com Similarly, in LPS-stimulated RAW 264.7 macrophage cells, p-CA significantly inhibited the expression of TNF-α and IL-1β at both the mRNA and protein levels. researchgate.nethilarispublisher.com Research on 3T3-L1 adipocytes also showed that p-coumaric acid was one of the more effective polyphenolic compounds at inhibiting the TNF-α-induced increase in IL-6 production. acs.org

Inhibition of NF-κB Pathway Activation

A central mechanism underlying p-Coumaric acid's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. mdpi.com By impairing the function of the NF-κB gene and its downstream pathways, p-CA effectively reduces cytokine production. mdpi.com In studies using RAW 264.7 macrophage cells, p-CA was observed to suppress the phosphorylation of IκB, a key step in NF-κB activation, thereby preventing its translocation to the nucleus and subsequent initiation of inflammatory gene transcription. researchgate.nethilarispublisher.com This inhibition of the NF-κB pathway has been identified as a key mechanism for its anti-inflammatory and immunomodulatory potential. researchgate.net

Antiproliferative and Anticancer Activities

The phenolic compound p-Coumaric acid (p-CA), a derivative of cinnamic acid, is found in a variety of plants, including fruits, vegetables, and herbs. nih.govresearchgate.net Growing evidence from both in vitro and in vivo studies suggests that p-CA may be a potent agent for the prevention and treatment of several types of cancer, including colorectal and breast cancer, as well as melanoma. nih.govnih.govmdpi.com Its anticancer effects are attributed to a variety of mechanisms, such as inducing apoptosis, halting the cell cycle, and modulating cellular proliferation pathways. researchgate.netbanglajol.info

Induction of Apoptosis

p-Coumaric acid has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways. A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govmums.ac.ir

In human colon cancer cell lines such as HCT-15 and HT-29, p-CA treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, facilitating the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The released cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are executioner proteins that carry out apoptosis. nih.govnih.gov Studies have confirmed that p-CA treatment leads to an increase in the levels of cleaved caspase-3 and cleaved caspase-9 in melanoma cells (A375 and B16) and colon cancer cells. nih.govnih.gov

Furthermore, p-CA has been found to induce apoptosis in HCT-15 colon cancer cells through a pathway involving reactive oxygen species (ROS) and the mitochondria. wjgnet.comnih.gov Treatment with p-CA was associated with increased ROS levels, a fall in mitochondrial membrane potential, and increased breaks in the lipid layer of the cell membrane. wjgnet.comnih.gov In some cancer cells, p-CA has also been shown to decrease the expression of the anti-apoptotic protein Bcl-xL, further promoting apoptosis. nih.gov

The pro-apoptotic effects of p-CA are also linked to the tumor suppressor protein p53. nih.gov In DLD-1 colon cancer cells, p-CA-rich extracts led to an upregulation of p53 expression, which in turn can activate the Bax/Bcl-2 apoptotic pathway. nih.gov Additionally, p-CA can trigger apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP pathway, which is associated with the unfolded protein response, by downregulating GRP78. nih.gov

Table 1: Effects of p-Coumaric Acid on Apoptosis-Related Proteins in Different Cancer Cell Lines

Cell LineCancer TypeEffect of p-Coumaric AcidReference
HCT-15, HT-29Colon CancerUpregulates Bax, downregulates Bcl-2, decreases mitochondrial membrane potential. nih.gov
A375, B16MelanomaUpregulates Apaf1, Bax, and cytoplasmic Cyto-c; downregulates Bcl-2; increases cleaved caspase-3 and cleaved caspase-9. nih.gov
HCT-15Colon CancerIncreases ROS generation, decreases mitochondrial membrane potential. wjgnet.comnih.gov
HT-29, SW480Colon CancerDecreases Bcl-xL expression, promotes cytochrome c release, activates caspases. nih.gov
DLD-1Colon CancerUpregulates p53 expression. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, p-Coumaric acid can inhibit cancer cell proliferation by causing cell cycle arrest at different phases. nih.govnih.gov The specific phase of arrest appears to be dependent on the cancer cell type. mdpi.comnih.gov

In colorectal cancer cells, p-CA has been shown to induce cell cycle arrest in the G2/M phase. nih.gov This is achieved by downregulating the activity of the cdc2/cyclin B complex, which is crucial for the G2/M transition. nih.gov Furthermore, p-CA has been observed to decrease the expression of oncoproteins like c-myc, c-jun, and c-fos, which are involved in cell proliferation and differentiation. nih.gov In some instances, such as in HCT-15 and HT-29 colon cancer cells, p-CA treatment leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. banglajol.infowjgnet.comnih.gov

In melanoma cells, the effect of p-CA on the cell cycle varies. In A375 human melanoma cells, p-CA induces arrest in the S phase by downregulating the levels of Cyclin A and CDK2. nih.gov Conversely, in B16 murine melanoma cells, it causes arrest in the G0/G1 phase by reducing the levels of Cyclin E and CDK2. nih.govmdpi.com This demonstrates that p-CA can employ different mechanisms to halt the proliferation of various tumor cells. nih.gov

Table 2: Cell Cycle Arrest Induced by p-Coumaric Acid in Various Cancer Cell Lines

Cell LineCancer TypePhase of Cell Cycle ArrestMechanismReference
Caco-2Colorectal CancerG2/M phaseDownregulation of cdc2/cyclin B activity. nih.gov
HT-29, Caco-2Colorectal CancerSub-G1 and G2 phasesNot specified. nih.gov
HCT-15Colon CancerSub-G1 phaseAccumulation of apoptotic cells. banglajol.infowjgnet.comnih.gov
A375MelanomaS phaseDownregulation of Cyclin A and CDK2. nih.gov
B16MelanomaG0/G1 phaseDownregulation of Cyclin E and CDK2. nih.govmdpi.com

Modulation of Cellular Proliferation Pathways

p-Coumaric acid exerts its antiproliferative effects by modulating key signaling pathways that are often dysregulated in cancer. nih.govmdpi.com The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways are critical for cell survival and proliferation, and p-CA has been shown to inhibit these pathways. mdpi.comresearchgate.net

In vitro studies have demonstrated that p-CA can inhibit the AKT and ERK signaling pathways, thereby hindering the proliferation of cancer cells. mdpi.com By modulating these pathways, p-CA can effectively suppress cancer cell growth. mdpi.com Furthermore, p-CA has been shown to interfere with the NF-κB pathway, a key regulator of inflammation and cell survival. researchgate.net By inhibiting NF-κB activation, p-CA can reduce the expression of various inflammatory mediators and pro-survival genes. researchgate.netresearchgate.net

Enhancement of Chemotherapeutic Drug Sensitivity

A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. nih.gov Emerging research suggests that p-Coumaric acid can enhance the sensitivity of cancer cells to conventional chemotherapy agents, making it a potential adjuvant in cancer therapy. nih.govresearchgate.net

Studies have indicated that p-CA can re-sensitize therapeutic-resistant cancer cells. mdpi.com For instance, as a MAPK inhibitor, p-CA has the potential to enhance the antitumor effects of cytotoxic drugs. mdpi.com Additionally, there is evidence that p-CA does not interfere with the anti-tumor activity of drugs like doxorubicin, suggesting its potential to be used in combination to mitigate side effects without compromising efficacy. tandfonline.com

Suppression of Clonogenicity and Multidrug Resistance

p-Coumaric acid has demonstrated the ability to suppress the clonogenicity of cancer cells, which is their capacity to proliferate and form colonies. nih.gov While p-CA exhibits antiproliferative effects at lower concentrations, it can exert an anticlonogenic effect at higher concentrations in various human colon-derived cell types, including immortalized and tumorigenic cells. nih.gov

The development of multidrug resistance is a major obstacle in cancer therapy. While the direct mechanisms by which p-CA suppresses multidrug resistance are still under investigation, its ability to modulate pathways associated with drug resistance, such as the PI3K/Akt pathway, and its potential to enhance the efficacy of chemotherapeutic drugs suggest a role in overcoming this challenge. nih.govresearchgate.net

Impact on Epidermal Growth Factor Receptor (EGFR) Gene Expression

The epidermal growth factor receptor (EGFR) is a crucial protein involved in cell signaling pathways that control cell growth and division. nih.govnih.gov Overexpression or mutations in the EGFR gene are common in many cancers, including colorectal cancer, and are associated with increased cell proliferation and tumor growth. nih.govkoreascience.kr

Studies have shown that p-Coumaric acid can suppress the gene expression of EGFR in human colorectal cancer cell lines, such as HCT-15. nih.govnih.govkoreascience.krresearchgate.net By down-regulating EGFR expression, p-CA can inhibit its downstream signaling pathways, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, thereby impeding cancer cell proliferation. nih.gov In silico molecular docking studies have further supported these findings, revealing that p-CA can inhibit EGFR at its active site. nih.govkoreascience.krresearchgate.net

Neuroprotective Properties

p-Coumaric acid, a phenolic compound found in various plants, has demonstrated significant neuroprotective effects in several experimental models. nih.govmdpi.comnih.gov Its ability to counteract neuronal damage stems from multiple mechanisms, including the mitigation of neurotoxicity induced by certain chemicals and the enhancement of synaptic plasticity and cognitive functions. nih.govmdpi.comnih.gov

Mitigation of Neurotoxicity (e.g., scopolamine-induced, 5-S-cysteinyldopamine-induced)

Research has shown that p-Coumaric acid can protect against neurotoxicity caused by substances like scopolamine (B1681570) and 5-S-cysteinyldopamine. mdpi.comnih.govbanglajol.inforesearchgate.net Scopolamine, a muscarinic antagonist, is known to induce learning and memory impairments. nih.gov Studies have revealed that p-Coumaric acid can attenuate the detrimental effects of scopolamine on cognitive function. nih.govnih.gov For instance, it has been observed to improve performance in behavioral tests such as the passive avoidance test and the Morris water maze in subjects co-treated with scopolamine. nih.gov

Furthermore, p-Coumaric acid has been identified as a potent inhibitor of neurotoxicity induced by 5-S-cysteinyldopamine, a neurotoxin implicated in the progression of Parkinson's disease. nih.gov In vitro studies have shown that p-Coumaric acid can protect neurons from the damage caused by this compound, with its protective effects being comparable or even superior to those of some flavonoids at similar concentrations. nih.gov Specifically, at a concentration of 1μM, p-Coumaric acid showed significantly more protection than both (-)-epicatechin (B1671481) and (+)-catechin. nih.gov

The neuroprotective effects of p-Coumaric acid are also evident in its ability to counteract corticosterone-induced neurotoxicity. mdpi.com It has been shown to reduce neuronal damage in SH-SY5Y cells and primary rat cortical neurons exposed to corticosterone (B1669441) by increasing the activity of antioxidant enzymes and modulating signaling pathways crucial for cell survival. mdpi.commdpi.com

Enhancement of Long-Term Potentiation and Cognitive Function

p-Coumaric acid has been found to positively influence synaptic plasticity, a fundamental process for learning and memory. nih.govresearchgate.net Specifically, it has been shown to enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov In hippocampal slices, p-Coumaric acid dose-dependently increased the field excitatory postsynaptic potential (fEPSP) after high-frequency stimulation, a key indicator of LTP. nih.gov

Moreover, p-Coumaric acid has demonstrated the ability to recover scopolamine-induced blockade of fEPSP in the hippocampal CA1 area. nih.gov This suggests that it may exert its cognitive-enhancing effects by modulating the cholinergic system. nih.gov By improving synaptic plasticity and protecting against cholinergic deficits, p-Coumaric acid contributes to the enhancement of both learning and memory. nih.govsciopen.com Studies have shown its potential to improve both passive avoidance memory and long-term spatial memory. nih.govresearchgate.net

Antimicrobial Effects

p-Coumaric acid exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria. banglajol.inforesearchgate.nettaylorandfrancis.com Its bactericidal action is attributed to a multi-targeted approach that disrupts essential cellular structures and functions in microorganisms. researchgate.netmdpi.com

Disruption of Bacterial Cell Membranes

A primary mechanism of p-Coumaric acid's antimicrobial activity is the disruption of bacterial cell membranes. researchgate.netmdpi.com It increases the permeability of both the outer and plasma membranes, leading to a loss of the membrane's barrier function. researchgate.net This disruption results in the leakage of vital cytoplasmic contents, such as potassium ions, which is indicative of increased membrane permeability. researchgate.net The damage to the cell membrane ultimately contributes to bacterial cell death. researchgate.netmdpi.com This mechanism has been observed against a range of bacteria, including both Gram-positive and Gram-negative strains. banglajol.info

The effectiveness of p-Coumaric acid in disrupting the cell membrane is influenced by factors such as pH, with its bactericidal effect being more pronounced at lower pH levels. mdpi.com The undissociated form of the acid can more easily pass through the cell membrane via passive diffusion, leading to acidification of the cytoplasm and subsequent cell death. mdpi.com

Binding to Bacterial DNA

In addition to disrupting the cell membrane, p-Coumaric acid exerts its antimicrobial effect by interacting with bacterial DNA. researchgate.netmdpi.com It has been found to bind to the genomic DNA of bacteria, potentially intercalating into the grooves of the DNA double helix. researchgate.netnih.gov This binding can interfere with critical cellular processes such as DNA replication, transcription, and expression, ultimately inhibiting cellular functions and leading to cell death. researchgate.netcapes.gov.br This dual mechanism of action, targeting both the cell membrane and DNA, makes p-Coumaric acid an effective bactericidal agent. researchgate.net

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. p-Coumaric acid has demonstrated the ability to inhibit the formation of biofilms by various pathogenic bacteria, including Salmonella Enteritidis and Streptococcus mutans. nih.govmdpi.com It can significantly decrease biofilm formation at sub-inhibitory concentrations without affecting bacterial growth. nih.gov

The anti-biofilm activity of p-Coumaric acid involves the reduction of extracellular polymeric substances (EPS), which are essential components of the biofilm matrix. nih.gov It also impairs bacterial motility, such as swimming and chemotaxis, which are crucial for the initial stages of biofilm development. nih.gov Furthermore, studies have shown that p-Coumaric acid can reduce the viability of bacteria within established biofilms and disperse pre-existing biofilms. mdpi.comacs.org In some cases, its combination with other antimicrobial agents, like nisin, has shown a synergistic effect in inhibiting biofilm formation. researchgate.netnih.gov

Antidiabetic Potential

p-Coumaric acid (p-CA) has demonstrated significant antidiabetic properties through various mechanisms of action. It plays a role in regulating glucose metabolism, protecting pancreatic cells, and improving insulin (B600854) sensitivity.

One of the key actions of p-CA is the inhibition of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources in the liver. mdpi.comresearchgate.net Studies have shown that p-CA can inhibit the conversion of lactate (B86563) and alanine (B10760859) into glucose, thereby helping to lower blood glucose levels. researchgate.net It also reduces the activity of key gluconeogenic enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov

Furthermore, p-CA protects pancreatic beta cells, which are responsible for insulin production, from damage caused by oxidative stress. mdpi.comnih.gov In streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with p-CA led to an increase in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which helps in mitigating oxidative damage to the pancreas. scispace.com

The compound also enhances glucose uptake and utilization. It has been shown to increase the expression of glucose transporter 2 (GLUT2) in the pancreas and modulate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of energy homeostasis. mdpi.comnih.govresearchgate.net Activation of AMPK by p-CA in skeletal muscle cells promotes the uptake of glucose and the β-oxidation of fatty acids. nih.gov Additionally, p-CA has been found to increase the activities of hexokinase and glucose-6-phosphate dehydrogenase, enzymes involved in glucose metabolism. nih.gov

In animal models of diabetes, administration of p-CA has resulted in lower blood glucose levels and increased insulin levels. mdpi.com It also improves whole-body glucose homeostasis, enhances glucose tolerance, and increases insulin sensitivity. mdpi.com Research indicates that p-CA's antidiabetic effects are also linked to its ability to enhance hypothalamic leptin signaling, which can lead to reduced food intake. mdpi.comnih.gov

Table 1: Antidiabetic Mechanisms of p-Coumaric Acid

Mechanism Effect Supporting Evidence
Inhibition of Gluconeogenesis Reduces the production of glucose in the liver from non-carbohydrate sources. mdpi.comresearchgate.net Inhibits the conversion of lactate and alanine to glucose. researchgate.net Decreases activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov
Pancreatic Beta-Cell Protection Protects insulin-producing cells from oxidative stress-induced damage. mdpi.comnih.gov Increases levels of antioxidant enzymes (SOD, CAT, GPx) in the pancreas of diabetic rats. scispace.com
Enhanced Glucose Uptake Promotes the uptake and utilization of glucose by tissues. mdpi.comnih.gov Increases expression of GLUT2 in the pancreas and activates the AMPK pathway. mdpi.comnih.govresearchgate.net
Modulation of Glucose Metabolism Enzymes Increases the activity of enzymes involved in glucose breakdown. Enhances the activity of hexokinase and glucose-6-phosphate dehydrogenase. nih.gov
Improved Insulin and Leptin Signaling Lowers blood glucose, increases insulin, and enhances leptin sensitivity. mdpi.commdpi.com Leads to improved glucose tolerance and reduced food intake in animal models. mdpi.comnih.gov

Antimelanogenic and Skin Protective Effects

p-Coumaric acid exhibits significant protective effects on the skin, particularly in relation to melanin (B1238610) production and UV-induced damage. nih.govresearchgate.netmdpi.com

Inhibition of Tyrosinase Activity

A primary mechanism behind p-CA's antimelanogenic effect is its ability to inhibit tyrosinase, the key enzyme in melanin synthesis. mdpi.comnih.gov Due to its structural similarity to L-tyrosine, the natural substrate for tyrosinase, p-CA acts as a competitive inhibitor. nih.govencyclopedia.pub It competes with L-tyrosine for the active sites on the enzyme, thereby blocking the initial steps of melanogenesis. nih.govingentaconnect.com

Research has shown that p-CA is a more potent inhibitor of human tyrosinase compared to other well-known inhibitors like arbutin (B1665170) and kojic acid. mdpi.comencyclopedia.pubresearchgate.net Interestingly, its inhibitory effect is more pronounced on human and murine tyrosinase than on mushroom tyrosinase, which is often used in screening studies. researchgate.netmdpi.com Kinetic analyses have revealed that p-CA acts as a mixed-type inhibitor when tyrosine is the substrate and a competitive inhibitor when L-DOPA is the substrate for human tyrosinase. researchgate.net

Reduction of Melanin Synthesis in Melanocytes

p-Coumaric acid has been demonstrated to effectively reduce melanin synthesis in various cell models, including murine melanoma cells (B16F10) and human epidermal melanocytes. nih.govencyclopedia.pub It has also shown efficacy in reconstituted three-dimensional human skin models. nih.govmdpi.com The inhibitory effect is particularly evident in cells stimulated with α-melanocyte-stimulating hormone (α-MSH), suggesting that p-CA primarily prevents new, stimulated melanin synthesis rather than reducing pre-existing melanin. nih.gov

Attenuation of UV-Induced Erythema and Pigmentation

Topical application of p-coumaric acid has been shown to mitigate the effects of ultraviolet (UV) radiation on the skin. In human studies, a cream containing p-CA significantly reduced UV-induced erythema (redness) and subsequent pigmentation. researchgate.net When applied before UV exposure, the cream led to a 77% decrease in erythema formation compared to untreated skin. researchgate.net Animal studies using hairless mice have also confirmed that pretreatment with a p-CA cream significantly reduces changes in skin color associated with erythema and pigmentation following UV exposure. nih.govencyclopedia.pub

Mechanisms of UV Absorption and Signaling Pathway Inhibition

p-Coumaric acid provides skin protection through multiple mechanisms. Firstly, it directly absorbs UV radiation, which helps to prevent the radiation from reaching and damaging skin cells. mdpi.comcore.ac.uk The absorbed energy is then dissipated, likely in the form of heat. mdpi.com

Secondly, p-CA can modulate cellular signaling pathways that are activated by UV exposure. UV radiation stimulates the production of reactive oxygen species (ROS), which in turn activates signaling pathways leading to increased expression of tyrosinase and inflammatory mediators. encyclopedia.pub p-Coumaric acid's antioxidant properties help to reduce ROS levels, thereby inhibiting these downstream effects. encyclopedia.pub It has been shown to inhibit signaling pathways linked to tyrosinase gene expression. encyclopedia.pub For instance, it can lower the levels of stratifin released from UV-exposed keratinocytes, which is involved in the expression of matrix metalloproteinase 1 (MMP-1), an enzyme that degrades collagen and contributes to photoaging. mdpi.comencyclopedia.pub

Direct absorption of UV radiation. mdpi.com

Inhibition of the new synthesis of tyrosinase by modulating signaling pathways. mdpi.comencyclopedia.pub

Direct inhibition of the catalytic activity of pre-existing tyrosinase. mdpi.comencyclopedia.pub

Table 2: Skin Protective Effects of p-Coumaric Acid

Effect Mechanism Key Findings
Inhibition of Tyrosinase Competitive inhibition due to structural similarity to L-tyrosine. nih.govencyclopedia.pub More potent inhibitor of human tyrosinase than arbutin and kojic acid. mdpi.comencyclopedia.pubresearchgate.net
Reduced Melanin Synthesis Prevents new, stimulated melanin production in melanocytes. nih.gov Effective in murine melanoma cells, human epidermal melanocytes, and 3D human skin models. nih.govmdpi.comencyclopedia.pub
Attenuation of UV Damage Mitigates UV-induced erythema and pigmentation. researchgate.net Topical cream reduced UV-induced erythema by 77% in human subjects. researchgate.net
UV Absorption & Signaling Directly absorbs UV radiation and inhibits UV-activated signaling pathways. mdpi.comencyclopedia.pubcore.ac.uk Reduces ROS and inhibits pathways leading to tyrosinase expression and inflammation. encyclopedia.pub

Nephroprotective and Hepatoprotective Actions

p-Coumaric acid has demonstrated protective effects on both the kidneys (nephroprotective) and the liver (hepatoprotective), primarily through its antioxidant and anti-inflammatory properties.

In the context of kidney health, p-CA has shown promise in protecting against various forms of kidney damage. In a model of diabetic nephropathy, a chronic inflammatory condition, p-CA administration significantly reduced markers of kidney damage such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602), while increasing creatinine clearance. banglajol.infonih.gov It also lowered levels of inflammatory and fibrotic markers like Toll-like receptor-4 (TLR-4), interleukin-6 (IL-6), and transforming growth factor β1 (TGFβ1) in the kidneys. nih.govnih.gov Furthermore, p-CA has been shown to be effective against drug-induced nephrotoxicity, such as that caused by cisplatin (B142131) and cadmium. rjptonline.orgtandfonline.com In these cases, it helps to restore normal kidney function markers and mitigates oxidative stress by increasing the levels of antioxidant enzymes and reducing lipid peroxidation. rjptonline.orgtandfonline.com Studies on renal ischemia-reperfusion injury also highlight p-CA's ability to protect the kidneys by reducing oxidative damage and inflammation. revistanefrologia.com

Regarding liver protection, p-CA has been found to be effective against liver damage induced by various factors, including ischemia-reperfusion and toxins like cisplatin and acetaminophen. banglajol.infospandidos-publications.com In a rat model of liver ischemia-reperfusion, pretreatment with p-CA improved liver function tests by reducing elevated levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT). nih.govresearchgate.net It also enhanced the liver's antioxidant capacity by increasing the levels of SOD, CAT, and glutathione (GSH). nih.gov A key mechanism of its hepatoprotective action is the downregulation of apoptosis, as evidenced by the suppression of the apoptotic protein caspase-3. banglajol.infonih.gov

Table 3: Nephroprotective and Hepatoprotective Actions of p-Coumaric Acid

Organ Protective Action Mechanism of Action Model/Condition Studied
Kidney Nephroprotective Reduces inflammatory and fibrotic markers (TLR-4, IL-6, TGFβ1). nih.govnih.gov Restores antioxidant enzyme levels. rjptonline.orgtandfonline.com Diabetic nephropathy banglajol.infonih.gov, Cisplatin- and cadmium-induced toxicity rjptonline.orgtandfonline.com, Ischemia-reperfusion injury revistanefrologia.com
Liver Hepatoprotective Reduces liver enzymes (AST, ALT). nih.govresearchgate.net Increases antioxidant levels (SOD, CAT, GSH). nih.gov Downregulates apoptosis (caspase-3). banglajol.infonih.gov Ischemia-reperfusion injury banglajol.infonih.gov, Toxin-induced damage (cisplatin, acetaminophen) spandidos-publications.com

Cardioprotective Effects

p-Coumaric acid has demonstrated significant cardioprotective properties through various mechanisms. benthamdirect.comresearchgate.net Studies have shown its ability to mitigate cardiac damage by reducing lipid peroxidation, cholesterol oxidation, and low-density lipoprotein (LDL) resistance. mdpi.comresearchgate.net

In experimentally induced myocardial infarction in rats, p-coumaric acid has been observed to prevent cardiac hypertrophy and alterations in electrocardiograms, lipids, and lipoproteins. researchgate.net Its therapeutic effects in this context are attributed to its antihypertrophic, antilipidemic, and free radical scavenging activities. researchgate.net Further research on isoproterenol-induced myocardial infarction in rats revealed that pre-treatment with p-coumaric acid prevented tachycardia, inflammation, ion pump dysfunction, and electrolyte imbalance. nih.govresearchgate.net The compound's anti-tachycardial, anti-inflammatory, and anti-ion pump dysfunction properties are key to these protective effects. nih.govresearchgate.net

A derivative, 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid (4-ACGC), has also shown cardioprotective effects in chronic heart failure models by suppressing the expression of inflammatory mediators and myocardial enzymes. brieflands.com

Table 1: Cardioprotective Mechanisms of p-Coumaric Acid

Mechanism Observed Effect Model System
Antioxidant Activity Reduction of lipid peroxidation and cholesterol oxidation. mdpi.comresearchgate.net In vitro, Rat models
Antihypertrophic Prevention of cardiac hypertrophy. researchgate.net Isoproterenol-induced myocardial infarcted rats
Antilipidemic Regulation of lipids and lipoproteins. researchgate.net Isoproterenol-induced myocardial infarcted rats
Anti-inflammatory Suppression of inflammatory markers and cytokines. nih.govbrieflands.com Isoproterenol-induced myocardial infarcted rats, Chronic heart failure models

Gastroprotective and Anti-ulcer Activities

p-Coumaric acid exhibits notable gastroprotective and anti-ulcer properties. benthamdirect.comresearchgate.net Research has shown its ability to protect the gastric mucosa and promote the healing of gastric ulcers. researchgate.net

In a study using an acetic acid-induced ulcer model in rats, oral administration of p-coumaric acid significantly reduced the ulcer area and mucosal damage. researchgate.net Its antioxidant activity plays a crucial role by attenuating ulcers associated with elevated malondialdehyde (MDA) levels, reduced glutathione (GSH) levels, and decreased activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR). nih.gov

The gastroprotective effects are also linked to the stimulation of prostaglandin (B15479496) synthesis and increased mucus production. nih.gov Studies on plant extracts containing p-coumaric acid have demonstrated significant anti-ulcer activity in ethanol-induced gastric ulcer models in rats. academicmed.org These effects are attributed to the compound's ability to preserve mucosal integrity, decrease the expression of NF-κB and caspase-3, and exert antioxidant effects. academicmed.org

Anti-arthritic Properties

p-Coumaric acid has shown promising anti-arthritic effects in various experimental models. benthamdirect.comresearchgate.net Its anti-inflammatory and immunomodulatory properties are central to its action against arthritis. nih.gov

In adjuvant-induced arthritic rats, p-coumaric acid significantly reduced the expression of the inflammatory mediator TNF-α and circulating immune complexes. nih.gov It has been shown to suppress inflammation, cartilage, and bone erosion by decreasing the levels of inflammatory cytokines and osteoclastogenic factors. researchgate.net Furthermore, p-coumaric acid can regulate the RANKL/OPG imbalance, which is crucial in bone metabolism, and suppress the expression of transcription factors induced by RANKL, highlighting its potential in treating rheumatoid arthritis. researchgate.net

Research on collagen-induced arthritis in rats identified p-coumaric acid as an active compound that alleviates symptoms and suppresses inflammatory cell infiltration. researchgate.net It effectively reduces the arthritis index and serum levels of inflammatory cytokines like TNF-α and IL-6. researchgate.net

Bone Formation and Anti-angiogenic Properties

p-Coumaric acid has been found to possess properties related to bone formation and the inhibition of angiogenesis. benthamdirect.com Its anti-angiogenic activity has been demonstrated in both in-vitro and ex-vivo studies. rjptonline.org

The compound inhibits the sprouting of endothelial cells, as well as their tube formation and migration. nih.gov The proposed mechanism for its anti-angiogenic effect involves disrupting the cellular migration step and hindering angiogenic promoting factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). rjptonline.orgnih.gov It has been observed to downregulate the mRNA expression of these key angiogenic factors and inhibit the AKT and ERK signaling pathways, which are critical for angiogenesis. nih.gov In a mouse model, p-coumaric acid effectively suppressed tumor growth by reducing hemoglobin content, further indicating its potent anti-angiogenic properties. nih.gov

Immunomodulatory Activities

p-Coumaric acid exhibits significant immunomodulatory activities. mdpi.comtaylorandfrancis.com It has been shown to modulate immune responses through various mechanisms.

In a study on rats, p-coumaric acid demonstrated immunosuppressive properties by reducing cell-mediated immune responses and the macrophage phagocytic index. nih.gov Conversely, it was found to increase serum immunoglobulin levels. nih.gov These findings suggest its potential as an agent in treating autoimmune inflammatory diseases. nih.gov

Further research has indicated that p-coumaric acid, along with other phenolic acids like caffeic and ferulic acids, can promote the proliferation of splenocytes stimulated by lipopolysaccharides, suggesting a potential activation of B cells and enhancement of the humoral immune response. tandfonline.com These immunomodulatory effects are partly attributed to their cytoprotective effects via their antioxidant capacity. tandfonline.com The compound has also been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines, thereby mitigating conditions caused by hyper-inflammation. mdpi.com

Antiplatelet Aggregation

p-Coumaric acid has been identified as having antiplatelet activity, which is crucial in preventing thrombosis. cambridge.orgcambridge.org It inhibits platelet aggregation through multiple mechanisms.

In both ex vivo and in vitro studies, p-coumaric acid has been shown to inhibit ADP-induced platelet aggregation. cambridge.orgresearchgate.net This effect is associated with an increase in plasma antioxidant activity and a reduction in thromboxane (B8750289) B2 production. cambridge.orgcambridge.org The compound also interferes with the arachidonic acid cascade by reducing the generation of lipopolysaccharide-induced prostaglandin E2. cambridge.orgcambridge.org

The mechanisms behind its antiplatelet effects include the inhibition of cyclooxygenase (COX) and lipoxygenase activities. cambridge.org The antiplatelet activity of p-coumaric acid and its derivatives is also related to their lipophilic nature and affinity for the COX-1 enzyme. lp.edu.ua

Reproductive System Protection

p-Coumaric acid has demonstrated protective effects on the male reproductive system, particularly against ethanol-induced toxicity. researchgate.net Its antioxidant and anti-apoptotic properties are key to this protective role. researchgate.net

In rat models, p-coumaric acid has been shown to minimize reproductive toxicity induced by ethanol (B145695), restoring male fertility by reducing testicular dysfunction. mdpi.comresearchgate.net It mitigates alcohol-induced male reproductive toxicity and improves reproductive health by protecting against apoptosis in the testis. researchgate.net

Furthermore, research on bisphenol A (BPA)-induced testicular toxicity in male rats showed that p-coumaric acid exhibited cytoprotective, antioxidant, and anti-inflammatory effects, ameliorating the decline in sperm quality. nih.gov It corrected disturbances in male reproductive hormone levels and restored testosterone (B1683101) biosynthetic capacity. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
p-Coumaric acid
4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid (4-ACGC)
Malondialdehyde (MDA)
Glutathione (GSH)
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione peroxidase (GPx)
Glutathione reductase (GR)
Prostaglandin
NF-κB
Caspase-3
TNF-α
RANKL
OPG
IL-6
Vascular Endothelial Growth Factor (VEGF)
Basic Fibroblast Growth Factor (bFGF)
Caffeic acid
Ferulic acid
ADP
Thromboxane B2
Prostaglandin E2
Bisphenol A (BPA)

Effects on Plant Physiology and Stress Response

p-Coumaric acid, a key phenolic compound derived from the phenylpropanoid pathway, plays a significant role in how plants respond to their environment. It is involved in mediating various signaling pathways that are crucial for defense and adaptation. mdpi.comnih.gov The compound's influence extends to protecting plants against abiotic stressors and regulating their growth and structural integrity.

Alleviation of Salt Stress

Salinity is a major abiotic stress that limits plant growth and productivity. Research has highlighted p-coumaric acid as a promising agent for mitigating the detrimental effects of salt stress in various plant species. researchgate.netresearchgate.net Its application has been shown to reverse the negative impacts of high salinity, leading to improved plant health and biomass. mdpi.comresearchgate.net

The mechanisms underlying this protective effect are multifaceted. One proposed action is the reduction of cell membrane permeability and the levels of reactive oxygen species (ROS), which are damaging molecules that accumulate under stress. mdpi.comresearchgate.net Concurrently, p-coumaric acid can enhance the activity of antioxidant enzymes and the concentration of osmoprotectants, which help the plant maintain cellular turgor and protect against oxidative damage. mdpi.comresearchgate.netindianbotsoc.org

Studies on chia (Salvia hispanica L.) seedlings have provided detailed insights into these effects. When subjected to salt stress, chia seedlings typically exhibit reduced growth. mdpi.comresearchgate.net However, the simultaneous application of p-coumaric acid has been observed to alleviate these symptoms, leading to a significant recovery in shoot length and weight. mdpi.comresearchgate.netresearchgate.net Interestingly, while salt stress decreases the content of essential macronutrients like potassium, phosphorus, calcium, and magnesium, the addition of p-coumaric acid helps to enhance the levels of magnesium and calcium. mdpi.comnih.gov This suggests that p-coumaric acid aids in mitigating salt stress by improving nutrient homeostasis, as these elements are vital for various metabolic pathways and enzyme activities. mdpi.comnih.gov Other proposed mechanisms include the regulation of sodium ion content and the reduction of ion leakage from cells. mdpi.com

The following table summarizes the observed effects of p-coumaric acid on the growth of chia seedlings under salt stress conditions, based on a study where seedlings were treated for 14 days.

TreatmentShoot Length (% Change vs. Control)Shoot Fresh Weight (% Change vs. Control)Shoot Dry Weight (% Change vs. Control)
p-CA (100 µM)+26%+59%+28%
Salt (100 mM NaCl)-14%-19%-17%
Salt + p-CAMarked Increase vs. Salt TreatmentReversed ReductionReversed Reduction

Data derived from studies on chia seedlings. mdpi.comresearchgate.net The "Salt + p-CA" treatment shows a reversal of the negative effects caused by salt stress alone.

Role in Plant Development and Lignin (B12514952) Biosynthesis

p-Coumaric acid is a fundamental building block in the biosynthesis of several crucial plant compounds, most notably lignin. wur.nlresearchgate.netmdpi.com As a hydroxycinnamic acid, it occupies a central position in the phenylpropanoid pathway, the metabolic route responsible for producing a wide array of phenolic compounds. nih.gov The synthesis of p-coumaric acid itself involves the enzymatic conversion of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid, which is then hydroxylated by trans-cinnamic acid 4-hydroxylase (C4H). mdpi.comoup.com

Its role in development is intrinsically linked to its function as a precursor to monolignols, the primary monomers of the lignin polymer. nih.govubc.ca The pathway proceeds from p-coumaric acid to 4-coumaroyl-CoA, which can then be converted to the three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov These monolignols are then polymerized within the cell wall to form lignin, a complex polymer that provides structural rigidity, mechanical support, and hydrophobicity to plant tissues, which is essential for water transport in the xylem. wur.nlnih.gov

Research using NMR has shown that p-coumaric acid is specifically attached at the γ-position of the lignin side-chain. researchgate.net This finding suggests a highly regulated biochemical process where lignin monomers are acylated with p-coumaric acid before they are incorporated into the growing lignin polymer. researchgate.net

Exogenous application of p-coumaric acid has been demonstrated to directly influence lignin content. In a study on Arabidopsis thaliana seedlings grown in vitro, adding p-coumaric acid to the growth medium led to a significant increase in the total lignin content. wur.nlishs.org This increased lignification was also linked to a reduction in hyperhydricity, a physiological disorder where plants accumulate excess water in their tissues. wur.nlresearchgate.net The hypothesis is that by increasing the hydrophobic lignin in cell walls, the capillary action of the cell wall is reduced, leading to less water accumulation in the intercellular spaces. wur.nlresearchgate.netishs.org

The table below illustrates the dose-dependent effect of exogenously applied p-coumaric acid on the total lignin content of Arabidopsis thaliana seedlings.

p-Coumaric Acid Concentration (µM)Relative Total Lignin Content (A280/g FW)
0 (Control)~1.5 - 2.0
10~2.2
100~2.5
500~2.8

Data adapted from a study on Arabidopsis thaliana seedlings. wur.nl The values represent the relative increase in lignin content with increasing concentrations of p-coumaric acid.

Analytical Methodologies for P Coumaric Acid Determination

Chromatographic Techniques

Chromatography, a powerful separation technique, is central to the analysis of p-coumaric acid. It allows for the isolation of the compound from complex mixtures, enabling precise and accurate quantification. Various chromatographic methods have been developed, each with specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of p-coumaric acid. pan.olsztyn.pl It offers high resolution and sensitivity, making it suitable for analyzing complex samples. pan.olsztyn.pl

HPLC coupled with an Ultraviolet-Visible (UV/Vis) detector is a common and robust method for quantifying p-coumaric acid. core.ac.uk The detection wavelength is typically set around 280 nm, 305 nm, or 310 nm, where p-coumaric acid exhibits strong absorbance. phcogres.comresearchgate.netnih.gov For instance, a study on pineapple extracts set the detection wavelength at 280 nm, which provided excellent detection of p-coumaric acid in fruit samples. phcogres.com Another method developed for analyzing durva grass extract utilized a UV-visible detector at 310 nm. nih.govnih.gov The linearity of this method is often excellent, with correlation coefficients (r²) greater than 0.99 over a wide concentration range. core.ac.uknih.gov

Table 1: Examples of HPLC-UV/Vis Methods for p-Coumaric Acid Determination

Matrix Detection Wavelength (nm) Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
Pineapple Extracts2800.1 - 4000.9973 phcogres.com
Durva Grass Extract3102 - 100.999 nih.govnih.gov
PCA Solution3102 - 5000.999904
Date Palms2803 - 1000>0.99 core.ac.uk
Wine3050.5 - 15 (mg/L)Not Specified researchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for p-coumaric acid analysis. phcogres.comnih.gov In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. core.ac.ukphcogres.comnih.gov This setup provides good retention and separation of phenolic compounds like p-coumaric acid. phcogres.com

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. Common mobile phases consist of a mixture of an aqueous solvent (often acidified with acetic acid, formic acid, or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). core.ac.ukphcogres.comnih.gov For example, a gradient elution using 0.5% phosphoric acid and acetonitrile has been successfully used to separate p-coumaric acid in pineapple extracts. phcogres.com An isocratic system with water, methanol, and glacial acetic acid (65:34:1 v/v) was effective for analyzing durva grass extract. nih.govnih.gov

Table 2: RP-HPLC Method Parameters for p-Coumaric Acid Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Retention Time (min) Reference
Gemini C18Gradient: 0.5% Phosphoric Acid and Acetonitrile0.816.16 phcogres.com
RP-C18Isocratic: Water:Methanol:Glacial Acetic Acid (65:34:1)1.06.617 nih.govnih.gov
XTerra RP18Isocratic: Methanol-1% Acetic Acid (40:60)1.0Not Specified
C18Isocratic: Methanol-Water with 2% Acetic Acid (18:82)1.0Not Specified core.ac.uk
C18Isocratic: Water:Acetonitrile (77:23) with Formic Acid (pH 3.5)0.7Not Specified researchgate.net

For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed. nih.govnih.gov This technique is particularly useful for analyzing complex matrices and for pharmacokinetic studies where very low concentrations of the analyte need to be detected. nih.govmdpi.com UPLC-MS/MS methods have been successfully developed for the simultaneous detection of p-coumaric acid and other phenolic compounds in various samples. akjournals.commdpi.com

The UPLC-MS/MS analysis of p-coumaric acid is often performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govmdpi.commdpi.com In MRM, a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. The instrument then monitors this specific precursor-to-product ion transition. For p-coumaric acid, the transition of the deprotonated molecule [M-H]⁻ is often monitored in negative ion mode. japsonline.com In some methods, positive ion detection is used. nih.govmdpi.com This highly specific detection method minimizes interference from other components in the sample matrix, leading to very low limits of detection (LOD) and quantification (LOQ). mdpi.comjapsonline.com For instance, a UPLC-MS/MS method for p-coumaric acid in human plasma achieved a lower limit of quantitation (LLOQ) of 0.2 ng/mL. nih.govmdpi.com

Table 3: UPLC-MS/MS MRM Parameters for p-Coumaric Acid

Ionization Mode Precursor Ion (m/z) Product Ion(s) (m/z) LOD/LLOQ Reference
Negative163.1Not SpecifiedNot Specified mdpi.com
PositiveNot SpecifiedNot SpecifiedLLOQ: 0.2 ng/mL nih.govmdpi.com
Negative163.15Not SpecifiedLLOQ: 0.01 µg/mL tib.eu
NegativeNot SpecifiedNot SpecifiedLOD: 0.05-25.8 ppb, LOQ: 0.17-74.5 ppb japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the determination of p-coumaric acid. nih.govacs.orgnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. A sensitive and efficient LC-MS method was developed for the determination of p-coumaric acid in rat plasma, utilizing a selected ion monitoring (SIM) mode with a negative electrospray ionization (ESI) interface. acs.orgnih.gov The target ion monitored was m/z 163.15 for p-coumaric acid. tib.euacs.org This method demonstrated a wide linear range from 0.01 to 15 μg/mL. tib.eu

HPLC-UV/Vis Detection

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Sample Preparation and Extraction Methods

The initial and most critical step in the analysis of p-coumaric acid is its extraction from the sample matrix. Since it often exists in bound forms, such as esters linked to cell wall components like lignin (B12514952) and polysaccharides, extraction methods are designed to liberate the compound into a soluble form suitable for analysis. naro.go.jpingentaconnect.com The choice of extraction technique depends on the nature of the sample, the chemical form of the acid (free or bound), and the desired efficiency and purity of the extract.

Conventional methods remain widely used due to their simplicity and effectiveness. ingentaconnect.com

Solvent Extraction: This technique involves the use of organic solvents to solubilize p-coumaric acid from a sample. Methanol is a commonly used solvent due to its ability to prevent the oxidation of phenolic compounds. nih.gov For instance, successive extraction with methanol using a Soxhlet apparatus has been employed to effectively extract p-coumaric acid from plant material like Cynodon dactylon (durva grass). nih.gov Ethanol (B145695), often in aqueous mixtures, is also a recommended solvent for extracting polyphenols of low polarity. mdpi.com

Alkaline Extraction (Hydrolysis): Since p-coumaric acid is frequently bound by ester linkages within the plant cell wall, alkaline hydrolysis is a fundamental technique for its release. naro.go.jptechscience.comtechscience.com This process typically involves treating the biomass with a basic solution, such as sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂). naro.go.jptechscience.com The alkaline conditions saponify the ester bonds, liberating the phenolic acids into the solution. techscience.com Studies have shown that treating gramineous materials like bagasse and corn stover with 1 M NaOH at 100°C for 4 hours can effectively dissociate and release most of the p-coumaric acid. techscience.comresearchgate.net After hydrolysis, the mixture is typically neutralized or acidified.

Acidification: Following alkaline hydrolysis, acidification is a crucial step to prepare the sample for subsequent purification and analysis. The alkaline extract is acidified, typically using hydrochloric acid (HCl), to a pH of around 1-2. acs.org This protonates the carboxyl group of p-coumaric acid, reducing its water solubility and facilitating its precipitation or extraction into a less polar organic solvent, such as ethyl acetate (B1210297). acs.org

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced methodologies have been developed. ingentaconnect.com

Clip-off Method: This is a straightforward approach for producing p-coumaric acid, particularly from lignin streams isolated after biomass pretreatment. acs.org The method involves a simple alkaline hydrolysis to "clip off" the p-coumaric acid esters from the lignin polymer. acs.orgresearchgate.net In one application, a lignin fraction from corn stover was stirred in an aqueous sodium hydroxide solution at room temperature. acs.org The solution was then acidified with HCl to precipitate the acid, which was further purified by solvent extraction with ethyl acetate and crystallization from water. acs.org This method avoids processing the entire biomass, potentially simplifying purification. acs.org

Sugaring Out Method: This novel phase-separation technique is used to separate p-coumaric acid from alkaline hydrolysates. researchgate.net The method involves adding a high concentration of a sugar, such as glucose, to an aqueous mixture containing a water-miscible organic solvent like acetonitrile. researchgate.netigi-global.com The sugar's high affinity for water induces the formation of two distinct liquid phases: a lower sugar-rich aqueous phase and an upper organic solvent phase. igi-global.com p-Coumaric acid preferentially partitions into the upper acetonitrile phase, allowing it to be effectively separated from the hydrophilic components of the hydrolysate. researchgate.net This technique has been shown to separate over 90% of p-coumaric acid from sugarcane bagasse hydrolysate. researchgate.net

Soft Microwave Extraction (Microwave-Assisted Extraction): Microwave-Assisted Extraction (MAE) utilizes microwave energy to rapidly heat the solvent and sample matrix, accelerating the extraction process. nih.govcapes.gov.brup.ac.za For bound phenolic acids, MAE is often combined with alkaline hydrolysis. A procedure applied to sorghum and maize involved a 90-second extraction in 2 M NaOH using microwave energy to release bound p-coumaric and ferulic acids. nih.govcapes.gov.br The high temperature and pressure generated by the microwaves increase the solvent's penetration into the matrix, leading to faster and more efficient extraction compared to conventional heating methods. nih.gov

Conventional Extraction Techniques (e.g., Solvent Extraction, Acidification, Alkaline Extraction)

Validation of Analytical Methods

To ensure that an analytical method is reliable, accurate, and reproducible for the quantification of p-coumaric acid, it must be thoroughly validated. japsonline.com Key validation parameters include linearity, sensitivity, accuracy, precision, and reproducibility. nih.govimpactfactor.org

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. Sensitivity is determined by the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. phcogres.comscispace.com Various studies have established these parameters for p-coumaric acid using different analytical techniques.

Table 1: Linearity and Sensitivity Data for p-Coumaric Acid Analysis
Analytical MethodLinearity RangeCorrelation Coefficient (R²)LODLOQSource
RP-HPLC (Gradient)0.1–400 µg/mL0.99730.0208 µg/mL0.0694 µg/mL phcogres.com
HPTLC100–800 ng0.9980.1 µg0.3 µg impactfactor.org
UPLC-MS/MSNot Specified>0.9993Not Specified0.2 ng/mL nih.gov
RP-HPLC (Isocratic)2–10 µg/mL0.9990.302 µg/mL0.99 µg/mL nih.gov
HPLC-UV3–1000 ppm>0.990.4 ppm1.0 ppm core.ac.uk
RP-HPLC-UV (Wine)0.5-15 mg/LNot Specified0.01 mg/L0.04 mg/L researchgate.net

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies. Precision measures the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). It is evaluated as intra-day precision (repeatability within the same day) and inter-day precision (repeatability across different days). nih.gov

Table 2: Accuracy and Precision Data for p-Coumaric Acid Analysis
Analytical MethodConcentration LevelsAccuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Source
UPLC-MS/MS0.2, 0.6, 8, 16 ng/mLIntra: 99.2–103.8% Inter: 99.6–108.4%1.0–5.6%1.3–6.4% nih.govnih.govresearchgate.net
HPTLCNot Specified100.6%1.56%2.02% impactfactor.org
HPLC-UV5, 100, 1000 ppm97.1–100.2%<1.0%Not Specified core.ac.uk

Reproducibility is the ability of a method to produce consistent results under variable conditions, such as different laboratories, analysts, or equipment. It is a broader measure of a method's robustness. Inter-day precision is a key indicator of reproducibility. nih.govnih.gov For instance, a UPLC-MS/MS method for p-coumaric acid in human plasma demonstrated excellent reproducibility with an inter-day precision RSD between 1.3–6.4%. nih.govnih.gov Similarly, an HPTLC method was shown to be precise and reproducible, with an inter-day %CV of 2.02%. impactfactor.org The low percentage of RSD found in these studies indicates that the methods are precise and can be reliably reproduced. nih.gov

Accuracy and Precision

Application in Diverse Matrices

The accurate quantification of p-Coumaric acid (p-CA) is crucial across various fields, from food science to pharmacology, due to its widespread presence and biological activities. researchgate.netnih.gov The choice of analytical method is highly dependent on the complexity of the matrix in which p-CA is being measured. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is the most frequently reported technique for this purpose, often paired with a UV/Vis detector. researchgate.netnih.govtandfonline.com However, a range of other analytical approaches are also employed to effectively determine p-CA concentrations in different samples, including plant extracts, beverages, and biological fluids. researchgate.netnih.gov

Plant Extracts and Plant-Based Products

The determination of p-Coumaric acid in plant materials is essential for understanding its distribution and for quality control of herbal products. Various analytical methods have been developed to measure p-CA in a wide array of plant-based samples.

A simplified and rapid high-performance liquid chromatography (HPLC) method has been described for the measurement of major phenolic acids, including p-Coumaric acid, in plant material. pan.olsztyn.pl This method allows for the baseline resolution of ten common phenolic acids with a turnaround time of about 15 minutes, using a polymer-based reverse phase column (PRP-1) and a mobile phase at pH 9.5. pan.olsztyn.pl In an analysis of canola meal using this method, p-Coumaric acid was found to be one of the main phenolic acids present. pan.olsztyn.pl

Another study focused on developing a reversed-phase HPLC (RP-HPLC) method to quantify p-CA in methanolic extracts of durva grass (Cynodon dactylon). tandfonline.comnih.gov This isocratic method reported the quantification of 0.48 mg of p-CA per 100 mL of extract, with a retention time of 6.617 minutes. tandfonline.com The method was validated for its precision, accuracy, and sensitivity, with a limit of detection (LOD) of 0.302 µg/mL and a limit of quantification (LOQ) of 0.99 µg/mL. tandfonline.comnih.gov

In the analysis of pineapple (Ananas comosus), a gradient mode RP-HPLC method was used to determine and quantify p-Coumaric acid in both juice and methanol extracts of unripe and ripe fruit. researchgate.net The highest concentration was found in the juice extract of ripe pineapple at 11.76 µg/mL, compared to only 0.03 µg/mL in the methanol extract. researchgate.net The juice of unripe pineapple contained 0.41 µg/mL. researchgate.net This study highlights the importance of the extraction method and the maturity of the plant material on the measured concentration of p-CA.

An efficient and low-cost dispersive liquid–liquid microextraction (DLLME) method followed by UV-Vis spectrophotometric detection has also been applied for the quantification of p-CA in seed extract from Silybum marianum (milk thistle). oup.com

The table below summarizes findings from the analysis of p-Coumaric acid in various plant-based products.

Plant ProductAnalytical MethodAmount DetectedLimit of Detection (LOD)Limit of Quantification (LOQ)
Durva Grass (methanolic extract)RP-HPLC0.48 mg/100 mL0.302 µg/mL0.99 µg/mL
Pineapple (ripe, juice extract)RP-HPLC11.76 µg/mL0.0208 µg/mL0.0694 µg/mL
Pineapple (unripe, juice extract)RP-HPLC0.41 µg/mL0.0208 µg/mL0.0694 µg/mL
Pineapple (ripe, methanol extract)RP-HPLC0.03 µg/mL0.0208 µg/mL0.0694 µg/mL

Beverages (e.g., Wine)

p-Coumaric acid is a common constituent of many beverages, derived from the raw plant materials used in their production. researchgate.net Its concentration can influence the quality and characteristics of the final product.

In wine, p-Coumaric acid is a key natural hydroxycinnamic acid originating from grapes. researchgate.netcore.ac.uk It serves as a precursor to 4-ethylphenol, a compound that can cause undesirable "mousey" notes in high concentrations, produced by Brettanomyces yeast. researchgate.netknauer.net The analysis of p-CA in wine is therefore important for monitoring wine quality. researchgate.net However, the analysis is not without its challenges, as p-CA has been shown to be unstable at elevated temperatures and can react with ethanol or be adsorbed by yeast cells, which decreases its detectable concentration in the medium. researchgate.netcore.ac.uk

A study analyzing 547 commercial red wines using HPLC found that the distribution of p-Coumaric acid appeared more random than that of other phenolics like quercetin. ajevonline.org The highest concentrations were noted in Cabernet Sauvignon and Merlot wines from regions such as Bordeaux, Australia, California, Washington State, and South Africa. ajevonline.org Based on data from 136 different samples, the average p-Coumaric acid content in red wine is approximately 0.55 mg/100 ml, with a range from 0.00 to 4.00 mg/100 ml. phenol-explorer.eu

Besides wine, p-CA is also found in other beverages like beer, vinegar, and coffee. nih.govoup.comphenol-explorer.euphenol-explorer.eu In beer, the mean content of p-Coumaric acid, aggregated from 25 different samples, is around 0.05 mg/100 ml. phenol-explorer.eu For filtered coffee beverages, the average content is higher, at approximately 1.36 mg/100 ml. phenol-explorer.eu A dispersive liquid–liquid microextraction (DLLME) method has been successfully used to determine p-CA in vinegar and carrot juice, demonstrating linearity between 10 and 150 ng/mL with a limit of detection of 2.3 ng/mL. oup.com

The table below presents the average concentrations of p-Coumaric acid found in different types of beverages.

BeverageAverage Concentration (mg/100 ml)
Red Wine0.55
Beer (Regular)0.05
Coffee (Filter)1.36

Biological Matrices (e.g., Plasma, Urine)

Analyzing p-Coumaric acid in biological matrices like plasma and urine is fundamental for pharmacokinetic studies, helping to understand its absorption, metabolism, and excretion. nih.govmdpi.commdpi.com Sensitive and specific methods are required to detect the typically low concentrations of p-CA and its metabolites in these complex samples. mdpi.comresearchgate.net

A sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method was developed for the determination of p-CA in human plasma using Ultra-performance liquid Chromatography-tandem mass Spectrometry (UPLC-MS/MS). mdpi.comresearchgate.net This method demonstrated a lower limit of quantification (LLOQ) of 0.2 ng/mL. mdpi.com The validation of this method showed high accuracy and precision, with intra-day accuracy between 99.2–103.8% and inter-day accuracy of 99.6–108.4%. mdpi.com The matrix effects for p-CA in human plasma were determined to be 95.72 ± 6.6% and 90.07 ± 3.0% at two different concentration levels. mdpi.com

Similarly, an LC-MS method was developed and validated for quantifying p-CA in rat plasma. acs.orgacs.org After oral administration of p-Coumaric acid, plasma samples were extracted and analyzed. acs.orgacs.org The method had a linear range of 0.01–15 μg/mL and an LLOQ of 0.01 μg/mL. acs.org The extraction recoveries from rat plasma were found to be between 84.3% and 87.5% at three different concentrations. acs.org Another HPLC method for rat plasma analysis reported an LLOQ of 0.014 µg/mL and a limit of detection (LOD) of 0.003 µg/mL for p-CA. scielo.br

Urinary excretion is a key route for the elimination of p-Coumaric acid and its metabolites. nih.govresearchgate.net A study in non-fasted rats investigated the urinary excretion of p-CA after oral administration. nih.govresearchgate.net It was found that p-CA was primarily excreted within the first 6 hours, both in its free form and as glucuronidated and/or sulfated conjugates. nih.govresearchgate.net The total urinary excretion rate after 48 hours was 54.1% of the administered dose, with about 68% of the excreted amount being in conjugated forms. nih.govresearchgate.net

The table below details the validation parameters for the analytical determination of p-Coumaric acid in plasma.

Biological MatrixAnalytical MethodLLOQAccuracy (%)Precision (% RSD)Extraction Recovery (%)
Human PlasmaUPLC-MS/MS0.2 ng/mLIntra-day: 99.2–103.8, Inter-day: 99.6–108.4Intra-day: 1.0–5.6, Inter-day: 1.3–6.447.4 - 57.0
Rat PlasmaLC-MS0.01 µg/mL97.1 - 103.2< 1084.3 - 87.5
Rat PlasmaHPLC0.014 µg/mL-4.7 to 2.0 (RE)0.5 - 12.5Not Reported

Therapeutic and Industrial Applications in Research

Drug Discovery and Development

p-Coumaric acid, a widespread phenolic acid found in the plant kingdom, has garnered significant attention in the field of drug discovery and development due to its diverse pharmacological properties. banglajol.inforesearchgate.net Research has demonstrated its potential as a lead compound for the development of new therapeutic agents, attributed to its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, among others. nih.govresearchgate.netbenthamdirect.com

The chemical structure of p-coumaric acid makes it a suitable candidate for modification to enhance its therapeutic potential. banglajol.info Scientists have synthesized various derivatives, such as esters and amides, to improve its bioactivity and pharmacokinetic profile. benthamdirect.com

One area of focus has been the development of anticancer agents. Studies have shown that esterification of p-coumaric acid can enhance its ability to control the growth of melanoma cells. mdpi.com For instance, ethyl and butyl ester derivatives of p-coumaric acid demonstrated significant tumor cell death at lower concentrations than the parent compound. mdpi.com The butyl ester derivative, in particular, was found to suppress lung tumor burden in in-vivo models. mdpi.com These derivatives were observed to arrest the cell cycle of melanoma cells, thereby controlling their proliferation. mdpi.com

Another promising avenue is in the management of diabetes. Researchers have synthesized ester and triazole derivatives of p-coumaric acid that act as dual inhibitors of dipeptidyl peptidase-IV (DPP-IV) and glycogen (B147801) synthase kinase-3β (GSK-3β), two key targets in antidiabetic therapy. nih.gov Two specific derivatives showed promising inhibitory activity at low and submicromolar concentrations against both enzymes, suggesting that the p-coumaric acid skeleton is a promising core for developing new antidiabetic drugs. nih.gov

The broad-spectrum biological activities of p-coumaric acid and its derivatives are summarized in the table below.

Biological Activity Research Findings References
Antiproliferative Exhibited an inhibitory effect on HT 29 and HCT 15 colon cancer cells. banglajol.inforesearchgate.net Ester derivatives showed improved control over melanoma cell growth. mdpi.com banglajol.inforesearchgate.netmdpi.com
Antidiabetic Derivatives have been developed as dual inhibitors of DPP-IV and GSK-3β. nih.gov nih.gov
Antioxidant Possesses radical scavenging properties due to the hydroxyl group in its structure. mdpi.com mdpi.com
Antimicrobial Demonstrated antimicrobial effects against various pathogenic bacterial strains. banglajol.inforesearchgate.net banglajol.inforesearchgate.net
Anti-inflammatory Exhibits anti-inflammatory properties in various experimental models. banglajol.infomdpi.com banglajol.infomdpi.com
Nephroprotective Showed protective effects against cadmium-induced kidney damage in animal studies. banglajol.inforesearchgate.net banglajol.inforesearchgate.net
Neuroprotective Research has indicated potential neuroprotective effects. banglajol.inforesearchgate.net banglajol.inforesearchgate.net

The therapeutic application of p-coumaric acid can be limited by factors such as its low water solubility. researchgate.net To overcome this, researchers are exploring its integration into advanced drug delivery systems. These systems aim to enhance the bioavailability, stability, and targeted delivery of the compound.

One innovative approach involves the use of mesoporous silica (B1680970) nanoparticles. A stimuli-responsive drug delivery system has been developed where p-coumaric acid derivatives are grafted onto the surface of mesoporous silica. rsc.orgresearchgate.net These derivatives can undergo a reversible photo-dimerization under UV irradiation, creating "valves" that can be opened or closed to control the release of a co-loaded drug, such as the anti-inflammatory drug naproxen. rsc.orgresearchgate.net

Another strategy utilizes nanoparticles for targeted cancer therapy. Poly(p-coumaric acid) (PCA) has been synthesized and formulated into nanoparticles to act as a nanocarrier for anticancer drugs like docetaxel. rsc.org These drug-loaded nanoparticles exhibited enhanced stability, superior in-vitro anticancer activity, and better cellular uptake by tumor cells compared to the free drug. rsc.org Interestingly, the blank PCA nanoparticles themselves showed some tumor suppression activity, suggesting the potential of PCA as a self-therapeutic nanocarrier. rsc.org Furthermore, aptamer-conjugated starch nanoparticles loaded with p-coumaric acid have been fabricated for the effective treatment of triple-negative breast cancer. nih.gov

These advanced delivery systems hold significant promise for improving the clinical efficacy of p-coumaric acid and its derivatives. unesp.br

Development of p-Coumaric Acid Derivatives as Therapeutic Agents

Food Science and Nutraceuticals

p-Coumaric acid is a naturally occurring phenolic compound found in a wide array of edible plants, including fruits, vegetables, and cereals. mdpi.comwikipedia.org Its presence in the human diet and its recognized antioxidant and antimicrobial properties have made it a compound of interest in food science and the development of nutraceuticals. benthamdirect.comoup.comfuturemarketinsights.com

p-Coumaric acid is naturally present in foods such as tomatoes, carrots, garlic, peanuts, and barley. wikipedia.orgnetmeds.com It is also found in beverages like wine and vinegar, and is a component of honey. wikipedia.orgknowde.com Beyond its natural occurrence, there is growing interest in using p-coumaric acid as a functional ingredient and natural preservative in food products. benthamdirect.comfuturemarketinsights.com Its antioxidant properties can help to prevent lipid peroxidation, extending the shelf life of foods. knowde.combluecal-ingredients.com

The compound's ability to act as a cross-linker is also being explored for the formation of edible films and food gels, which can be used for food packaging and to improve food texture. nih.govbenthamdirect.com For example, p-coumaric acid glucoside can be found in commercial breads that contain flaxseed. wikipedia.org Given its bioactive potential, incorporating p-coumaric acid into edible food products is seen as a promising strategy for developing functional foods and nutraceuticals. benthamdirect.comresearchgate.net

In the context of food processing, p-coumaric acid plays a significant role in stabilizing certain food components, most notably the color of red wine. The color of red wine is largely due to anthocyanins, which can be unstable. p-Coumaric acid can interact with these anthocyanins through a phenomenon called copigmentation. weinobst.atresearchgate.net This interaction helps to stabilize the color of the wine, leading to an increased color intensity (a hyperchromic effect). weinobst.at

Research has shown that the addition of p-coumaric acid to grapes during winemaking can be more effective at enhancing and stabilizing color than other phenolic acids like caffeic acid. weinobst.atresearchgate.net It is believed that the structure of p-coumaric acid allows for optimal delocalization of electrons, which in turn stabilizes the flavylium (B80283) ion of the anthocyanin, thus preserving the red color. weinobst.at The yeast strain used in fermentation can also influence the formation of stable pigments derived from p-coumaric acid. nih.gov Additionally, mannoproteins, sometimes added during winemaking, can interact with phenolic acids like trans-p-coumaric acid to improve wine color stability. frontiersin.orgdoi.org

Incorporation into Edible Food Products

Cosmetology and Dermatology

Extensive research has highlighted the potential of p-coumaric acid as a skin-lightening agent. mdpi.comnih.gov Its primary mechanism of action is the competitive inhibition of tyrosinase, a key enzyme in the synthesis of melanin (B1238610). mdpi.comencyclopedia.pub By inhibiting this enzyme, p-coumaric acid effectively reduces the production of melanin, which is responsible for skin pigmentation. mdpi.com Studies have shown that p-coumaric acid is a more potent inhibitor of human tyrosinase than other well-known skin-lightening agents like arbutin (B1665170) and kojic acid. mdpi.comnih.gov

The efficacy of p-coumaric acid in reducing melanin synthesis has been demonstrated in various models, including murine melanoma cells, human epidermal melanocytes, and 3D human skin models. mdpi.comencyclopedia.pub In-vivo studies have further confirmed its ability to reduce skin pigmentation and erythema caused by UV radiation exposure. mdpi.comnih.gov Its antioxidant properties also contribute to its dermatological benefits by protecting the skin from oxidative stress and inflammation. mdpi.com These findings support the use of p-coumaric acid as an active ingredient in cosmetic formulations aimed at achieving a brighter and more even skin tone. prezi.com

Skin Lightening and Hypopigmentation Agents

p-Coumaric acid has emerged as a promising agent for skin lightening and managing hyperpigmentation. Its efficacy is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis. nih.govmdpi.com Due to its structural similarity to L-tyrosine, a substrate for tyrosinase, p-coumaric acid acts as a competitive inhibitor of the enzyme. nih.govmdpi.comresearchgate.net Research has demonstrated that p-coumaric acid is a more potent inhibitor of human tyrosinase compared to other well-known agents like arbutin and kojic acid. nih.govencyclopedia.pub

The anti-melanogenic effects of p-coumaric acid are multifaceted. It not only directly inhibits the catalytic activity of existing tyrosinase but also suppresses the gene expression of tyrosinase stimulated by factors such as α-melanocyte-stimulating hormone (α-MSH) and UV radiation. nih.govmdpi.comencyclopedia.pub Furthermore, its antioxidant properties help to reduce oxidative stress and inflammatory responses in the skin, which are known to trigger melanin production. nih.govresearchgate.net

Studies have consistently shown its effectiveness in various models. p-Coumaric acid has been found to inhibit melanin synthesis in murine melanoma cells (B16F10), human epidermal melanocytes, and 3D human skin equivalents. nih.govchemicalbook.com In a human study, a cream containing p-coumaric acid was shown to significantly reduce UV-induced erythema and subsequent pigmentation. researchgate.net After 70 days of application, a significant decrease in the melanin index was observed at the sites treated with the p-coumaric acid cream compared to control sites. researchgate.net

Table 1: Research Findings on p-Coumaric Acid in Skin Lightening

Research Focus Model System Key Findings Citations
Tyrosinase Inhibition In vitro (human tyrosinase) More potent inhibitor than arbutin and kojic acid. nih.govencyclopedia.pub nih.gov, encyclopedia.pub
Melanin Synthesis Inhibition Murine melanoma cells (B16F10) Demonstrated significant inhibition of melanin synthesis. nih.govingentaconnect.com nih.gov, ingentaconnect.com
Melanin Synthesis Inhibition Human epidermal melanocytes Effective in reducing melanin production. nih.gov nih.gov,
UV-Induced Pigmentation Human subjects Reduced UV-induced erythema and pigmentation; decreased melanin index. researchgate.net researchgate.net

Anti-aging Formulations

The antioxidant properties of p-coumaric acid are central to its application in anti-aging formulations. nih.govmdpi.com It effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to the aging process. mdpi.com This antioxidant activity has been demonstrated in various cell culture models, including keratinocytes exposed to UV radiation. mdpi.com

In addition to its direct antioxidant effects, p-coumaric acid has been reported to influence cellular lifespan. One study on human fibroblasts found that while p-coumaric acid did not extend the replicative lifespan, it did decrease the levels of glutathione (B108866), an endogenous antioxidant. mdpi.com However, another study noted that it is used in anti-aging formulations, often in the form of extracts from plants like Panax ginseng. researchgate.net Polymeric preparations incorporating p-coumaric acid have also been shown to possess antioxidant properties that can aid in the regeneration of wounded skin. encyclopedia.pub

Chemical Industry Applications

Precursor for Flavors and Fragrances

In the chemical industry, p-coumaric acid serves as a valuable precursor for the synthesis of various flavor and fragrance compounds. nih.govsciforum.net For instance, it is a precursor to 4-vinylguaiacol, a compound that imparts a characteristic "smoke flavor". science.gov The enzymatic conversion of p-coumaric acid allows for the production of these aromatic compounds, which are widely used in the food and cosmetic industries. nih.govmdpi.com

Polymer and Copolymer Synthesis

p-Coumaric acid's chemical structure, featuring both a carboxylic acid and a phenol (B47542) group, makes it a suitable monomer for the synthesis of polymers and copolymers. doi.orgbenthamdirect.com Researchers have successfully synthesized poly(p-coumaric acid) through thermal polycondensation. nih.gov This homopolymer has been investigated for its potential in biomedical applications due to its thermotropic properties and cell adhesion capabilities. nih.gov

Furthermore, p-coumaric acid has been copolymerized with other monomers to create novel biomaterials. For example, it has been copolymerized with ε-caprolactone to produce copolymers with potential for skin regeneration applications. plos.orgnih.gov These copolymers combine the properties of both monomers, exhibiting increased antioxidant capacity and antibacterial activity. plos.orgnih.gov Another study detailed the synthesis of a biodegradable poly(anhydride-ester) incorporating p-coumaric acid, designed for controlled drug release. nih.gov This polymer demonstrated the potential to release p-coumaric acid over a 30-day period. nih.gov

Table 2: Examples of Polymers and Copolymers Synthesized from p-Coumaric Acid

Polymer/Copolymer Monomers Synthesis Method Key Properties/Applications Citations
Poly(p-coumaric acid) p-Coumaric acid Thermal polycondensation Thermotropic, cell adhesion nih.gov
ε-caprolactone-p-coumaric acid copolymer ε-caprolactone, p-Coumaric acid Melt-polycondensation Antioxidant, antibacterial, skin regeneration plos.org, nih.gov
Poly(anhydride-ester) p-Coumaric acid derivative Solution polymerization Controlled release of p-coumaric acid nih.gov
Poly(ether-ester) Betulin derivative, p-Coumaric acid derivative Williamson polyetherification High thermal stability doi.org

Biotechnology and Metabolic Engineering

Optimizing Production in Microbial Systems (e.g., Yeast, E. coli)

The industrial demand for p-coumaric acid has driven research into its production using microbial systems, which offer a more sustainable alternative to chemical synthesis or extraction from plants. mdpi.comresearchgate.net Metabolic engineering strategies have been employed to optimize the production of p-coumaric acid in microorganisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govnih.gov

In S. cerevisiae, researchers have focused on enhancing the metabolic flux through the aromatic amino acid biosynthesis pathway, from which p-coumaric acid is derived. chalmers.segumed.edu.pl Key strategies include the overexpression of feedback-resistant versions of enzymes like DAHP synthase and chorismate mutase, and the knockout of competing pathways that divert precursors away from p-coumaric acid production. nih.govchalmers.segumed.edu.pl One study achieved a titer of 1.93 g/L of p-coumaric acid in a fed-batch fermentation by overexpressing a tyrosine ammonia-lyase (TAL) from Flavobacterium johnsoniae and an E. coli shikimate kinase II, among other modifications. nih.govchalmers.segumed.edu.pl Another study, using a machine learning-guided approach, improved p-coumaric acid production by 68% over two design-build-test-learn cycles, reaching a final titer of 0.52 g/L. acs.org

Similarly, in E. coli, metabolic engineering has been used to enhance p-coumaric acid production. Strategies have included the heterologous expression of phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H), enzymes that convert L-phenylalanine to p-coumaric acid. nih.govnih.gov One study achieved a production of 525 mg/L of p-coumaric acid by using whole-cell biocatalysts of E. coli expressing a PAL from Rhodotorula glutinis. mdpi.com Another research effort, through extensive engineering of the L-phenylalanine biosynthesis pathway and optimization of cofactor availability, reached a p-coumaric acid titer of 1.5 g/L in a 5-L bioreactor. nih.gov

Table 3: Production of p-Coumaric Acid in Engineered Microbial Systems

Microorganism Key Engineering Strategies Production Titer Citations
Saccharomyces cerevisiae Overexpression of TAL, feedback-resistant enzymes, knockout of competing pathways 1.93 g/L nih.gov, chalmers.se, gumed.edu.pl
Saccharomyces cerevisiae Machine learning-guided optimization of the phenylalanine-derived pathway 0.52 g/L acs.org
Escherichia coli Whole-cell biocatalyst expressing PAL from Rhodotorula glutinis 525 mg/L mdpi.com
Escherichia coli Engineering of L-phenylalanine pathway, optimization of cofactor (NADPH) pool 1.5 g/L nih.gov
Escherichia coli N-terminal modifications of AtC4H, increasing NADPH pool 3.09 g/L nih.gov

Machine Learning-Guided Optimization

The optimization of p-Coumaric acid production, a valuable platform chemical, is increasingly benefiting from the integration of machine learning (ML) into research and development workflows. acs.orgacs.orgbiorxiv.orgresearchgate.netnih.gov This approach is particularly powerful when combined with the Design-Build-Test-Learn (DBTL) cycle, a cornerstone of modern industrial biotechnology for accelerating the development of microbial cell factories. acs.orgacs.orgbiorxiv.orgresearchgate.netnih.gov

In the context of p-Coumaric acid, ML algorithms are employed to navigate vast and complex biological design spaces, enabling more efficient and targeted strategies for enhancing production titers and yields. acs.orgacs.orgresearchgate.netnih.gov A notable case study involves the production of p-Coumaric acid in the yeast Saccharomyces cerevisiae. acs.orgacs.orgresearchgate.netnih.gov Here, researchers have utilized ML to guide the optimization of the metabolic pathways leading to p-Coumaric acid synthesis. acs.orgacs.orgresearchgate.netnih.gov

The process typically involves generating a library of yeast strains with varied genetic modifications, screening these strains for p-Coumaric acid production, and then using ML models to analyze the relationship between the genetic designs and the resulting output. acs.orgacs.orgresearchgate.netnih.gov These models can then predict which new combinations of genetic modifications are most likely to lead to improved production, guiding the next "Design" phase of the DBTL cycle. acs.orgacs.orgresearchgate.netnih.gov To enhance the predictive power of these models, concepts such as feature importance and Shapley Additive exPlanations (SHAP) values are used to understand the impact of different genetic factors and to expand the design space of the original libraries. acs.orgacs.orgbiorxiv.orgresearchgate.netnih.gov

A machine learning-assisted recommendation strategy, leveraging the gradient bandit algorithm, has been shown to outperform greedy strategies, such as those based on feature importance methods, in recommending optimal strains. sciety.org This highlights the importance of balancing exploration of new designs with exploitation of known successful designs. sciety.org The application of this balanced approach has demonstrated a higher variation in p-Coumaric acid production, indicating a more thorough exploration of the potential design space. sciety.org

The successful application of this methodology has led to significant improvements in p-Coumaric acid production. In one study, the use of ML-guided DBTL cycles resulted in a 68% increase in p-Coumaric acid production within just two cycles. acs.orgacs.orgbiorxiv.orgresearchgate.netnih.gov The final optimized strains achieved a titer of 0.52 g/L and a yield of 0.03 g/g on glucose. acs.orgacs.orgresearchgate.netnih.gov

Another area where machine learning is being applied is in the development of novel microemulsion systems to improve the oral bioavailability of p-Coumaric acid. nih.gov Simplex-lattice mixture design and machine learning methods have been used to optimize these formulations. nih.gov The resulting optimized microemulsions, with droplet sizes of approximately 10 nm, demonstrated enhanced in vitro re-dispersibility and significantly higher cytotoxicity against various tumor cell lines compared to the pure drug. nih.gov Furthermore, these optimized formulations showed a 1.5 to 1.8-fold increase in bioavailability compared to a drug suspension. nih.gov

The table below summarizes the key findings from a machine learning-guided optimization study for p-Coumaric acid production in Saccharomyces cerevisiae.

MetricResultCitation
Production Increase68% acs.orgacs.orgbiorxiv.orgresearchgate.netnih.gov
Final Titer0.52 g/L acs.orgacs.orgresearchgate.netnih.gov
Yield on Glucose0.03 g/g acs.orgacs.orgresearchgate.netnih.gov
Number of DBTL Cycles2 acs.orgacs.orgbiorxiv.orgresearchgate.netnih.gov

The following table details the components of an optimized microemulsion formulation for p-Coumaric acid, developed with the aid of machine learning.

ComponentFormulation 1 (%)Formulation 2 (%)Citation
Labrafil M1944 CS5.67- nih.gov
Tween 8038.7126.67 nih.gov
Labrasol38.7126.67 nih.gov
Water16.9219.50 nih.gov
Capryol 90-0.50 nih.gov
Transcutol P-26.67 nih.gov

Future Research Directions and Challenges

Elucidation of Novel Biological Activities and Molecular Mechanisms

Future research will likely focus on uncovering new biological activities of p-coumaric acid and delving deeper into its molecular mechanisms of action. While its antioxidant, anti-inflammatory, and antimicrobial properties are recognized, its potential in other therapeutic areas remains to be fully explored. researchgate.netbanglajol.infoeurekaselect.com For instance, recent studies have pointed towards its antiproliferative, anxiolytic, and neuroprotective effects, opening new avenues for investigation. researchgate.netnih.govmdpi.com

A significant challenge lies in identifying the specific signaling pathways and molecular targets through which p-coumaric acid exerts its effects. nih.gov For example, its role in modulating pathways like the ARF/Nrf-2 pathway to enhance antioxidant enzyme production and interfering with the NF-κB pathway to reduce pro-inflammatory cytokines warrants more in-depth study. nih.gov Understanding these intricate mechanisms is crucial for developing targeted therapeutic strategies. Further research is also needed to understand how p-coumaric acid and its derivatives interact with cellular components to produce their biological effects, such as the observed cell death by necrosis in Trypanosoma cruzi through increased reactive oxygen species and loss of mitochondrial membrane potential. mdpi.com

Clinical Translation and Human Studies

Translating the promising results from preclinical studies into clinical applications is a major hurdle. futuremarketinsights.com While some human studies have supported the efficacy of p-coumaric acid, particularly in dermatology for its hypopigmenting effects, more extensive and rigorous clinical trials are necessary. nih.govmdpi.comencyclopedia.pub These trials should aim to establish the therapeutic efficacy and pharmacokinetic profile of p-coumaric acid in various disease contexts. futuremarketinsights.com

A key area for future human studies is in determining the dose-response relationship of p-coumaric acid for different health benefits. nih.gov A recent study on the pharmacokinetics of p-coumaric acid in human plasma after oral administration provides a foundation for such research. mdpi.com The study revealed rapid absorption, with a maximum concentration reached in about half an hour. mdpi.com Further clinical investigations are needed to validate its potential in areas like promoting longitudinal bone growth, as suggested by its effect on IGF-1 and Osteocalcin levels in children. mdpi.com

Development of Optimized Formulations and Delivery Systems

A significant challenge in utilizing p-coumaric acid is its limited bioavailability. pharmaexcipients.com Therefore, a critical area of future research is the development of optimized formulations and drug delivery systems to enhance its absorption and efficacy. nih.gov Innovations such as nanoencapsulation and novel drug delivery systems are being explored to overcome these limitations. futuremarketinsights.com

Recent research has focused on developing microemulsion systems to improve the oral bioavailability of p-coumaric acid. pharmaexcipients.com These formulations, composed of ingredients like Labrafil M1944 CS, Tween 80, and Labrasol, have shown to create stable, small-droplet microemulsions that enhance the drug's re-dispersibility and cytotoxicity against cancer cell lines. pharmaexcipients.com Another promising approach is the use of pectin-zein beads, which have demonstrated effectiveness in protecting p-coumaric acid during gastric transit and enabling a controlled release in the intestine and colon. scilit.com Further development and optimization of such systems, including self-microemulsifying drug delivery systems (SMEDDS), are crucial for its successful clinical application. pharmaexcipients.com

Investigation of Synergistic Effects with Other Bioactive Compounds

Exploring the synergistic effects of p-coumaric acid with other bioactive compounds presents a promising research avenue. Combining p-coumaric acid with other phytochemicals or conventional drugs could enhance therapeutic efficacy and potentially reduce required dosages, thereby minimizing side effects.

Studies have already shown synergistic antioxidant effects when p-coumaric acid is mixed with other phenolic acids like ferulic acid. mdpi.com For instance, a mixture of p-coumaric and ferulic acids exhibited a significant synergistic effect in antioxidant activity. mdpi.com The combination of p-coumaric acid with linalool (B1675412) from coriander seed oil has also demonstrated synergistic antibacterial and antioxidant activities. plos.org Furthermore, complexation with zinc has been shown to create a more potent nutraceutical with improved glycemic control and antioxidant potential. nih.gov Investigating these synergistic interactions in various contexts, such as in combination with antibiotics against resistant bacteria, could lead to novel therapeutic strategies. mdpi.com

Advanced Biosynthetic Engineering for Enhanced Production

To meet the potential industrial demand for p-coumaric acid, developing efficient and sustainable production methods is essential. Advanced biosynthetic engineering in microorganisms offers a promising alternative to chemical synthesis or extraction from natural sources.

Researchers are actively engineering microorganisms like Escherichia coli to enhance the production of p-coumaric acid. researchgate.netdbpia.co.kr This involves constructing and optimizing biosynthetic pathways, often by introducing genes from plants like Arabidopsis thaliana. mdpi.comdbpia.co.kr Strategies to improve production include enhancing the expression and activity of key enzymes like cinnamate-4-hydroxylase (C4H), increasing the pool of necessary cofactors like NADPH, and eliminating competing metabolic pathways. researchgate.netmdpi.com Fine-tuning the synthesis of p-coumaric acid is also crucial for the efficient production of its downstream derivatives like naringenin (B18129) in yeast. biorxiv.org Overcoming bottlenecks such as the low soluble expression of certain enzymes remains a key challenge for achieving gram-scale production in fed-batch cultivations. nih.govdbpia.co.kr

Comprehensive Safety and Efficacy Assessments

Thorough safety and efficacy assessments are paramount before p-coumaric acid can be widely adopted in pharmaceutical and cosmetic applications. While it is generally considered to have low toxicity, comprehensive studies are needed to establish its long-term safety profile. researchgate.neteurekaselect.comnih.gov

Existing research indicates that p-coumaric acid shows no significant cytotoxicity at effective concentrations for inhibiting melanin (B1238610) synthesis and no toxic effects have been observed in animal and human studies for this application. nih.govmdpi.comencyclopedia.pub However, some studies have reported cytotoxicity at higher concentrations in certain cell lines. mdpi.com Therefore, future research must include rigorous toxicological evaluations to determine safe dosage ranges for various applications. researchgate.net These assessments should be conducted in parallel with efficacy studies to establish a clear benefit-risk profile.

Application in Agricultural Biotechnology for Crop Improvement

The application of p-coumaric acid in agricultural biotechnology is an emerging area of research with significant potential for crop improvement. Its role as a signaling molecule and a precursor to important plant polymers like lignin (B12514952) suggests it could be used to enhance plant resilience and productivity. mdpi.comwur.nl

Studies have shown that exogenous application of p-coumaric acid can improve plant biomass and alleviate the effects of salt stress in plants like chia. mdpi.comresearchgate.net It appears to do this by influencing the uptake of essential macro- and micro-elements. researchgate.net Furthermore, p-coumaric acid has been shown to induce antioxidant capacity and defense responses in fruit against fungal pathogens, reducing decay and maintaining quality. researchgate.net It can also influence the expression of genes related to plant defense against bacterial pathogens. researchgate.net Genetic manipulation of the pathways involving p-coumaric acid, such as its esterification to the cell wall, is being explored to improve the digestibility of biomass for biofuel production. jst.go.jp

Role in Plant Defense and Stress Resistance

Future research is increasingly focusing on the multifaceted role of p-coumaric acid in bolstering plant resilience against both biotic and abiotic threats. This phenolic compound is a key player in the intricate defense mechanisms of plants, and understanding its functions is pivotal for developing sustainable agricultural practices.

p-Coumaric acid contributes significantly to a plant's defense against pathogenic microorganisms. frontiersin.org Studies have demonstrated its involvement in the natural defense mechanisms of plants against fungal pathogens like Verticillium dahliae. frontiersin.org When applied exogenously to watermelon, for instance, p-coumaric acid was found to enhance resistance to Fusarium oxysporum by increasing the activity of defense-related enzymes such as chitinase (B1577495) in leaves and β-1,3-glucanase in roots. frontiersin.org Its antibacterial action involves disrupting bacterial cell membranes and binding to the pathogen's genomic DNA, which inhibits cellular functions and leads to cell death. frontiersin.org Furthermore, p-coumaric acid can interfere with bacterial virulence by inhibiting the expression of the Type III Secretion System (T3SS) gene in pathogens like Dickeya dadantii. frontiersin.org The accumulation of p-coumaric acid and its derivatives, such as coumaroylagmatine, represents a crucial defense system for plants like barley and wheat against microbial invaders. mdpi.com

Table 1: Research Findings on p-Coumaric Acid in Plant Defense and Stress Resistance

Research Area Organism(s) Studied Key Findings Reference(s)
Fungal Pathogen Defense Watermelon (Citrullus lanatus) vs. Fusarium oxysporum Exogenous p-coumaric acid increased chitinase and β-1,3-glucanase activity, enhancing resistance. frontiersin.org
Fungal Pathogen Defense Plants vs. Verticillium dahliae Changes in phenolic levels, including p-coumaric acid, were linked to natural defense mechanisms. frontiersin.org
Bacterial Pathogen Defense Plants vs. Dickeya dadantii p-Coumaric acid inhibited the expression of the pathogen's Type III Secretion System (T3SS) gene. frontiersin.org
General Microbial Defense Barley, Wheat Accumulation of p-coumaroyl amides serves as a defense system against microorganisms. mdpi.com
Abiotic Stress (Salinity) Wheat (Triticum aestivum) p-Coumaric acid reduced salt stress by decreasing ROS and malondialdehyde accumulation and reducing ion leakage. nih.gov
Abiotic Stress (Salinity) Chia (Salvia hispanica) p-Coumaric acid mitigated salt stress effects, promoted growth, and enhanced the uptake of Ca and Mg. nih.govresearchgate.net

Genetic Engineering for Enhanced p-Coumaric Acid Content in Crops

A significant frontier in biotechnology involves the genetic engineering of organisms to enhance the production of valuable plant secondary metabolites like p-coumaric acid. pnas.org As a precursor to a vast array of phenylpropanoids with beneficial properties, increasing its content in both microbial systems and crops is a key research objective. pnas.orgnih.gov

Microbial fermentation using genetically engineered bacteria and microalgae presents a promising platform for the sustainable, large-scale production of p-coumaric acid. pnas.orgnih.gov Researchers have successfully engineered Escherichia coli for the de novo production of p-coumaric acid from simple carbon sources like glucose. nih.gov One strategy involves introducing genes for phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), which convert L-phenylalanine to p-coumaric acid. nih.gov By optimizing the expression of these enzymes and related redox partners, and by eliminating competing metabolic pathways, production titers have been significantly increased. nih.gov In a 5-L bioreactor, an engineered E. coli strain achieved a production of 1.5 g/L of p-coumaric acid. nih.gov

Another innovative approach utilizes photosynthetic cyanobacteria. Scientists have engineered the cyanobacterium Synechocystis sp. PCC 6803 to produce p-coumaric acid directly from CO2 and sunlight. pnas.org This was achieved by introducing a gene for tyrosine ammonia (B1221849) lyase (TAL) from Saccharothrix espanaensis, which converts tyrosine into p-coumaric acid. pnas.org By also deleting a native gene that degrades the compound, the engineered strain was able to secrete approximately 82.6 mg/L of p-coumaric acid into the culture medium, from which it could be easily extracted. pnas.org These microbial production systems offer a controlled and sustainable alternative to extraction from plant sources. researchgate.net

The insights gained from microbial engineering are directly applicable to the genetic modification of crops. The goal is to enhance the innate ability of plants to synthesize p-coumaric acid, thereby bolstering their natural defenses and increasing their nutritional or industrial value. Knowledge of the key biosynthetic genes, such as PAL, C4H, and TAL, and the mechanisms controlling their expression, is crucial. mdpi.comnih.gov By overexpressing these genes in target crops, it may be possible to elevate the levels of p-coumaric acid and its derivatives. This could lead to crops with enhanced resistance to pathogens and improved tolerance to environmental stresses like salinity, reducing the need for chemical pesticides and fertilizers. mdpi.com

Table 2: Genetic Engineering Approaches for p-Coumaric Acid Production

Engineered Organism Genetic Modification Strategy Key Enzymes/Genes Production Titer Reference(s)
Escherichia coli De novo production from L-phenylalanine pathway. Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), Cytochrome P450 reductase (CPR1) 1.5 g/L nih.gov
Escherichia coli De novo production from glucose via phenylalanine route. Phenylalanine ammonia-lyase 1 (AtPAL1), trans-Cinnamic acid 4-hydroxylase (LauC4H) 156.09 µM nih.gov
Synechocystis sp. PCC 6803 Heterologous expression of TAL and deletion of a laccase gene. Tyrosine ammonia lyase (TAL) ~82.6 mg/L pnas.org

Q & A

Q. What are the recommended safety protocols for handling p-Coumaric acid in laboratory settings?

Researchers must adhere to OSHA Hazard Communication Standard (HCS) guidelines, including wearing protective gloves, eye protection, and face shields to avoid inhalation or skin contact. Handling should occur in well-ventilated areas, and spills require immediate washing with water. Contaminated clothing must be removed and washed before reuse .

Q. What standard methodologies are used to quantify p-Coumaric acid in plant extracts?

High-performance liquid chromatography (HPLC) with UV-Vis detection is widely employed for quantification due to its precision in separating phenolic compounds. Protocols often include sample preparation via solvent extraction (e.g., methanol/water mixtures) and validation using calibration curves with pure p-Coumaric acid standards .

Q. How is p-Coumaric acid stability assessed under varying experimental conditions?

Stability studies involve exposing the compound to controlled temperature, pH, and light conditions. Accelerated degradation tests (e.g., 40°C/75% relative humidity) coupled with periodic HPLC analysis are used to monitor structural integrity. Antioxidant activity assays (e.g., DPPH radical scavenging) may also track functional stability .

Advanced Research Questions

Q. What molecular mechanisms underlie p-Coumaric acid's inhibition of tyrosinase activity?

Mechanistic studies employ enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Spectrophotometric assays measure reduced dopachrome formation in melanocyte cultures. Computational docking models further predict binding interactions between p-Coumaric acid and tyrosinase active sites .

Q. How can researchers resolve contradictions in reported antioxidant capacities of p-Coumaric acid across studies?

Discrepancies often arise from assay variability (e.g., ORAC vs. FRAP) or differences in sample matrices. Meta-analyses should standardize protocols, control for interfering compounds (e.g., ascorbic acid), and validate results using multiple assay systems. Cross-laboratory reproducibility studies are critical .

Q. What in vitro models best replicate p-Coumaric acid's effects on human epidermal melanocytes?

Primary melanocyte cultures and 3D reconstructed human skin models are preferred for studying melanogenesis. These models allow dose-response analysis of melanin synthesis inhibition via spectrophotometric quantification (e.g., absorbance at 405 nm) and qPCR to assess tyrosinase gene expression .

Q. How do researchers isolate and characterize p-Coumaric acid metabolites in pharmacokinetic studies?

Metabolite profiling uses LC-MS/MS with isotopic labeling to trace phase I/II metabolites (e.g., glucuronides, sulfates). In vitro hepatic microsome assays and in vivo rodent models help identify major metabolic pathways. Pharmacokinetic parameters (e.g., half-life, bioavailability) are calculated using non-compartmental analysis .

Q. What experimental designs mitigate confounding variables in p-Coumaric acid's anti-inflammatory studies?

Randomized block designs control for batch variability in cell lines or animal cohorts. LPS-induced inflammation models (e.g., RAW 264.7 macrophages) should include controls for endotoxin contamination. Multiplex cytokine profiling (e.g., IL-6, TNF-α) and NF-κB pathway inhibition assays improve specificity .

Methodological Guidance

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. Use systematic reviews to contextualize conflicting results within experimental variability or model limitations .
  • Ethical Reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines for transparency in data collection, analysis, and interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.